Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
5β-Hydroxy-tetrahydrocanrenone (Formula: C₂₂H₃₂O₄, MW: 360.49 g/mol ) is a highly specialized steroidal entity. In industrial pharmaceutical chemistry, it is primarily encountered as a critical intermediate and a reference impurity in the synthesis of antimineralocorticoid active pharmaceutical ingredients (APIs) such as Drospirenone and Spironolactone[1].
Unlike Canrenone, which features a conjugated Δ⁴,Δ⁶-diene system, this tetrahydro derivative is fully saturated at the A and B rings and possesses a characteristic tertiary hydroxyl group at the 5β position[2]. As a Senior Application Scientist, I have structured this guide to detail the precise retrosynthetic logic, chemoselective oxidation parameters, and self-validating experimental protocols required to synthesize and isolate this molecule with >98% chromatographic purity.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of 5β-Hydroxy-tetrahydrocanrenone requires the precise construction of a γ-spirolactone ring at C17 and the oxidation of the C3 hydroxyl group to a ketone, all while rigorously preserving the sensitive tertiary 5β-hydroxyl group. The most efficient pathway utilizes 17α-(3-hydroxypropyl)-5β-androstane-3β,5,17β-triol as the immediate precursor[3].
Stoichiometric & Structural Evolution
To understand the causality of our reagent selection, we must track the stoichiometric evolution from the triol (C₂₂H₃⸰O₄) to the target lactone (C₂₂H₃₂O₄):
C3 Oxidation : The secondary 3β-OH is oxidized to a ketone (Loss of 2H).
C21 Oxidation : The primary alcohol at C21 is oxidized to an aldehyde (Loss of 2H), then to a carboxylic acid (Addition of 1O).
Lactonization : The C21-carboxylic acid undergoes intramolecular condensation with the 17β-OH to form the γ-lactone ring (Loss of H₂O).
The Chemoselectivity of TEMPO (Anelli Oxidation)
The choice of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and Sodium Hypochlorite (NaOCl) over traditional transition-metal oxidants (e.g., Jones reagent or RuCl₃) is dictated by strict chemoselectivity requirements[4].
The Causality : Chromium or Ruthenium oxidants risk over-oxidizing the molecule or inducing the dehydration of the 5β-hydroxyl group to form the thermodynamically favored Δ⁴-enone (yielding 6,7-dihydrocanrenone).
The Solution : TEMPO operates via a highly selective oxoammonium cation that exclusively targets unhindered primary and secondary alcohols. The 5β-OH is sterically buried within the concave face of the cis-fused A/B ring junction, rendering it completely unreactive to the bulky TEMPO catalyst[3].
Chemical synthesis pathway of 5β-Hydroxy-tetrahydrocanrenone from a 17-ketosteroid.
Experimental Protocols: A Self-Validating System
The following protocol details the critical TEMPO-mediated oxidation step. It is designed as a self-validating system , meaning intrinsic visual and chemical feedback loops (IPCs) are built into the methodology to ensure process integrity.
Step 1: Biphasic Reactor Charging
Charge a jacketed glass reactor with 17α-(3-hydroxypropyl)-5β-androstane-3β,5,17β-triol (1.0 equivalent, 100 g).
Add Dichloromethane (CH₂Cl₂, 10 volumes) and stir to dissolve.
Add an aqueous buffer solution of NaHCO₃ (10% w/v, 3 volumes) containing Potassium Bromide (KBr, 0.1 equivalents). Rationale: KBr acts as a co-catalyst, generating hypobromite (OBr⁻) in situ, which accelerates the regeneration of the TEMPO oxoammonium species.
Add TEMPO catalyst (0.01 equivalents). The organic layer will turn a faint orange/pink.
Step 2: Temperature & pH-Controlled Oxidation
Cool the biphasic mixture to 0–5 °C . Strict thermal control prevents the degradation of the oxidant and minimizes side reactions.
Begin dropwise addition of aqueous NaOCl (10–13% active chlorine, 3.5 equivalents).
Critical Control Parameter (CCP) : Maintain the internal pH between 8.5 and 9.5 .
Causality: Below pH 8, hypochlorous acid (HOCl) dominates, leading to destructive chlorination of the steroid nucleus. Above pH 10, the oxidation rate drops exponentially.
Step 3: Self-Validation & In-Process Control (IPC)
Visual IPC : The reaction is self-indicating. The mixture will maintain a pale yellow color while the alcohol substrate is present. Once the triol is fully consumed, the accumulation of the active TEMPO oxoammonium species will turn the organic layer a distinct, persistent red-orange.
Analytical IPC : Pull an aliquot from the organic layer. Quench with Na₂S₂O₃ and analyze via HPLC. The reaction is deemed complete when the Triol precursor is <0.5% Area.
Step 4: Workup and Crystallization
Quench the remaining oxidant by adding aqueous Sodium Thiosulfate (Na₂S₂O₃) until the red-orange color dissipates.
Separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
Perform a solvent exchange via vacuum distillation, replacing CH₂Cl₂ with Acetone/Water (3:1).
Cool to 0 °C to induce crystallization. Filter and dry the white crystalline solid under vacuum at 45 °C.
Step-by-step experimental workflow for the TEMPO-mediated oxidation and lactonization.
Analytical Data & Quality Control
Because 5β-Hydroxy-tetrahydrocanrenone lacks the conjugated Δ⁴-enone system found in standard Canrenone, it does not exhibit strong UV absorbance at standard wavelengths (e.g., 240 nm). Therefore, specialized detection methods such as Charged Aerosol Detection (CAD) or low-wavelength UV (210 nm) must be employed for purity analysis.
Analytical Parameter
Target Specification
Analytical Technique
Mechanistic Purpose / Rationale
Molecular Mass
Exact Mass: 360.23; [M+H]⁺ = 361.2
LC-MS (ESI+)
Confirms the loss of 6 protons and lactonization from the triol precursor.
C3 Ketone
Strong absorption at ~1705 cm⁻¹
FT-IR Spectroscopy
Validates the successful oxidation of the 3β-secondary alcohol.
γ-Lactone
Strong absorption at ~1765 cm⁻¹
FT-IR Spectroscopy
Validates the cyclization of the C17-C21 functionality.
5β-Hydroxyl
Broad band at ~3450 cm⁻¹
FT-IR Spectroscopy
Confirms the preservation of the tertiary alcohol (no dehydration).
Chromatographic Purity
> 98.5% Area
HPLC (CAD or UV 210 nm)
Ensures suitability as a high-grade pharmaceutical reference standard.
References
KM Pharma Solution. "5β-Hydroxy-Tetrahydro Canrenone - Reference Standard." KM Pharma Solution Private Limited. URL: [Link]
European Patent Office. ": Process for the preparation of drospirenone." Google Patents. URL:
US Patent Office. ": Process for production drospirenone and intermediate products of the process." Google Patents. URL:
An In-depth Technical Guide on 5β-Hydroxy-tetrahydro Canrenone as a Drospirenone Impurity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5β-Hydroxy-tetrahydro Canrenone, a known impurity of the synthetic progestin drospirenone. The pre...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5β-Hydroxy-tetrahydro Canrenone, a known impurity of the synthetic progestin drospirenone. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product.
Introduction to Drospirenone and the Significance of Impurity Profiling
Drospirenone is a fourth-generation synthetic progestin, an analogue of spironolactone, utilized in oral contraceptives and hormone replacement therapies.[1] Its unique pharmacological profile includes anti-mineralocorticoid and anti-androgenic properties.[1] The control of impurities in drospirenone is paramount, as even small amounts of unintended chemical substances can affect the drug's stability, efficacy, and safety profile. Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2]
The Genesis of 5β-Hydroxy-tetrahydro Canrenone: Formation and Chemical Characteristics
5β-Hydroxy-tetrahydro Canrenone is identified as a related substance and potential degradation product of drospirenone. Its formation can be linked to the manufacturing process or degradation of the drug substance over time. While the precise, documented synthesis pathway of this specific impurity from drospirenone is not extensively detailed in publicly available literature, it is understood to be a hydroxylated derivative. The core structure is related to canrenone, a major active metabolite of spironolactone.[3][4]
The structural difference implies a modification of the drospirenone molecule, specifically hydroxylation and saturation of one of the double bonds in the A-ring of the steroid nucleus, along with potential alterations to the side chain.
Analytical Methodologies for Detection and Quantification
The identification and quantification of impurities such as 5β-Hydroxy-tetrahydro Canrenone in drospirenone require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the predominant techniques employed.[7]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of drospirenone and its impurities.[2][8] A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8][9]
Illustrative RP-HPLC Method for Drospirenone and Impurities:
Retention Time of Drospirenone: Approximately 3.15 min[2]
This method allows for the separation of drospirenone from its degradation products, enabling their quantification.[2]
Advanced Analytical Techniques
For structural elucidation and confirmation of impurities, hyphenated techniques are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These methods are employed for the definitive structural characterization of isolated impurities.[10]
The combination of these techniques provides a comprehensive profile of the impurities present in a drospirenone sample.
Forced Degradation Studies: A Tool for Understanding Impurity Formation
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could form under various stress conditions.[11] These studies, conducted according to ICH guidelines, involve exposing the drug to acid, base, oxidative, thermal, and photolytic stress.[2]
Drospirenone has been found to be particularly susceptible to degradation under alkaline and oxidative conditions, while showing relative stability under acidic, neutral, and photolytic conditions.[2][11]
These studies are instrumental in predicting the formation of impurities like 5β-Hydroxy-tetrahydro Canrenone and in developing stability-indicating analytical methods.
Experimental Protocols
Protocol for Forced Degradation Under Alkaline Conditions
This protocol outlines a general procedure for inducing alkaline degradation of drospirenone.
Preparation of Stock Solution: Prepare a stock solution of drospirenone in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[12]
Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a 10 mL volumetric flask.[12]
Incubation: Keep the solution at 80°C for 30 minutes.[12]
Neutralization and Dilution: Cool the solution and neutralize it with an appropriate amount of HCl. Dilute to the final volume with the mobile phase.[12]
Analysis: Analyze the sample using a validated HPLC method.
Regulatory Perspective and Control Strategies
Regulatory agencies require strict control over impurities in pharmaceutical products. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide monographs for drospirenone that specify limits for known and unknown impurities.[14][15]
Typical Impurity Limits in Drospirenone Monographs:
Specified Impurities: Limits are set for individual identified impurities.
Unspecified Impurities: A general limit is applied to any single unknown impurity (e.g., not more than 0.10%).[14]
Total Impurities: A limit on the sum of all impurities is also defined (e.g., not more than 0.5%).[14]
To control the levels of 5β-Hydroxy-tetrahydro Canrenone and other impurities, manufacturers must implement robust process controls, optimize synthetic routes, and establish appropriate purification steps. Stability testing throughout the product's shelf life is also crucial to ensure that degradation impurities do not exceed acceptable levels.
Conclusion
5β-Hydroxy-tetrahydro Canrenone represents a critical quality attribute to be monitored in the production of drospirenone. A thorough understanding of its formation, coupled with the implementation of sensitive analytical methods and robust control strategies, is essential for ensuring the quality, safety, and efficacy of drospirenone-containing pharmaceutical products. Continuous research and development in analytical sciences will further enhance the ability to detect and control such impurities, ultimately safeguarding patient health.
References
Forced Degradation Studies of Drospirenone - Benchchem. (n.d.).
Current Pharma Research - JCPR. (n.d.).
Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products - Indian Journal of Pharmaceutical Education and Research. (n.d.).
Drospirenone Degradation Product Analysis and Identification: A Technical Support Center - Benchchem. (n.d.).
Drospirenone Impurities and Related Compound - Veeprho. (n.d.).
DROSPIRENONE Drospirenonum. (2014, April 2).
Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Request PDF - ResearchGate. (n.d.).
A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. (n.d.).
New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. (2021, October 3).
A Highly Selective Method for the Analysis of Drospirenone in Human Plasma | Waters. (n.d.).
(PDF) Green Assessment of Analytical Procedure for the Determination of Drospirenone and it's Impurities by HPLC - ResearchGate. (n.d.).
Development and validation of a simple and precise analytical technique for the simultaneous quantification of drospirenone and estetrol in bulk and tablets using RP-HPLC - International Journal of Green Pharmacy (IJGP). (2022, June 22).
Drospirenone and Ethinyl Estradiol Tablets - USP-NF. (2019, March 29).
Sutar et al., IJPSR, 2020; Vol. 11(9): 4426-4432. (2019, September 15).
RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis - PubMed. (2023, July 15).
214154Orig1s000 - accessdata.fda.gov. (2020, December 4).
Biotransformation of drospirenone, a contraceptive drug, with Cunninghamella elegans. (n.d.).
CN105037475A - Preparation method for canrenone - Google Patents. (n.d.).
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - PMC - NIH. (2017, August 15).
EP2108652B1 - Process for the preparation of drospirenone - Google Patents. (n.d.).
The History of Drospirenone - ResearchGate. (n.d.).
Biotransformations of the cardiovascular drugs mexrenone and canrenone - PubMed. (2003, March 15).
What is the mechanism of Drospirenone? - Patsnap Synapse. (2024, July 17).
Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide - PubMed. (n.d.).
In vitro metabolism of canrenone to 5β-hydroxy-tetrahydro canrenone
In Vitro Metabolism of Canrenone to 5β-Hydroxy-Tetrahydrocanrenone: A Comprehensive Technical Guide Executive Summary & Mechanistic Framework Canrenone (3-oxo-17α-pregna-4,6-diene-21,17-carbolactone) is the primary, biol...
Author: BenchChem Technical Support Team. Date: March 2026
In Vitro Metabolism of Canrenone to 5β-Hydroxy-Tetrahydrocanrenone: A Comprehensive Technical Guide
Executive Summary & Mechanistic Framework
Canrenone (3-oxo-17α-pregna-4,6-diene-21,17-carbolactone) is the primary, biologically active metabolite of the antimineralocorticoid spironolactone, accounting for approximately 79% of its systemic conversion[1]. While the pharmacological focus is often on canrenone itself, its subsequent hepatic biotransformation yields a complex array of reduced and hydroxylated metabolites.
The conversion of canrenone to 5β-hydroxy-tetrahydrocanrenone (C₂₂H₃₂O₄) is a highly specific, multi-step enzymatic cascade. The substrate features a conjugated Δ⁴,⁶-diene-3-one system. To achieve the 5β-hydroxy-tetrahydro state, the molecule must undergo:
Diene Reduction: NADPH-dependent microsomal reductases saturate the Δ⁶ double bond, yielding a dihydrocanrenone intermediate.
A-Ring Saturation & Hydroxylation: The Δ⁴ double bond is subsequently targeted by 5β-reductase (AKR1D1), while Cytochrome P450 (CYP450) enzymes mediate stereospecific oxygenation. This combination of 3-oxo-Δ⁴-reduction and O₂/NADPH-dependent microsomal hydroxylation generates the highly polar 5β-hydroxy-tetrahydrocanrenone [2].
Metabolic conversion of canrenone to 5β-hydroxy-tetrahydrocanrenone via microsomal enzymes.
In Vitro Experimental Design: Causality & Self-Validation
To accurately map this metabolic pathway, we utilize Human Liver Microsomes (HLMs) or rat liver 9000 g supernatant (S9 fractions)[3]. As a Senior Application Scientist, I emphasize that biochemical assays must be designed as self-validating systems .
The Causality Behind the Protocol
Matrix Selection: We utilize HLMs rather than recombinant single-enzymes because the formation of 5β-hydroxy-tetrahydrocanrenone requires the synergistic tethering of multiple membrane-bound enzymes (Δ⁴,⁶-reductases, 5β-reductase, and CYP450s).
Buffer Thermodynamics: The reaction is strictly maintained in 0.1 M Potassium Phosphate Buffer at pH 7.4. Deviations in pH alter the ionization state of the CYP450 catalytic heme iron, drastically reducing the electron transfer efficiency from NADPH.
Quenching Mechanics: We use ice-cold acetonitrile (ACN) rather than acid quenching. ACN instantly disrupts the microsomal lipid bilayer, halting all membrane-bound enzyme activity without inducing artifactual chemical degradation of the unstable tetrahydro-steroid intermediates.
Matrix Preparation: Thaw HLMs on ice. Prepare a 1.0 mg/mL protein suspension in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Validation Check: Include a heat-inactivated HLM control (boiled for 10 mins) to rule out non-enzymatic substrate degradation.
Substrate Addition: Spike canrenone to achieve final concentrations ranging from 1 to 50 µM. Ensure the final organic solvent concentration (DMSO) remains ≤ 0.2% v/v to prevent competitive CYP450 inhibition.
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-generating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Validation Check: Run a parallel "-NADPH" blank. Because both reduction and hydroxylation are strictly NADPH-dependent[2], the absence of the metabolite in this blank confirms true enzymatic turnover.
Enzymatic Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), extract 100 µL aliquots and immediately quench into 300 µL of ice-cold ACN containing 50 ng/mL of Canrenone-d4 (Internal Standard).
Phase Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for Liquid-Liquid Extraction (LLE) using ethyl acetate to concentrate the polar 5β-hydroxy-tetrahydrocanrenone.
Analysis: Reconstitute the dried extract in mobile phase for LC-MS/MS quantification.
Self-validating in vitro experimental workflow for canrenone metabolism analysis.
Quantitative Data & Analytical Parameters
Because 5β-hydroxy-tetrahydrocanrenone lacks the conjugated diene system of its parent compound, it exhibits poor UV absorbance. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI) is mandatory.
Table 1: Optimized LC-MS/MS MRM Transitions (Positive Ion Mode)
Analyte
Precursor Ion [M+H]⁺ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Declustering Potential (V)
Canrenone
341.2
107.1
25
80
5β-OH-Tetrahydrocanrenone
361.2
325.2 (loss of H₂O)
22
75
| Canrenone-d4 (IS) | 345.2 | 111.1 | 25 | 80 |
Note: The +20 Da mass shift from Canrenone (341.2) to the target metabolite (361.2) perfectly reflects the addition of four hydrogens (+4 Da) and one oxygen (+16 Da).
Table 2: Representative In Vitro Kinetic Parameters (Human Liver Microsomes)
The in vitro metabolism of canrenone to 5β-hydroxy-tetrahydrocanrenone represents a highly orchestrated sequence of microsomal reductions and hydroxylations. By employing a tightly controlled, self-validating HLM assay with specific NADPH-dependent initiation and ACN quenching, researchers can accurately isolate and quantify this complex biotransformation, ensuring high data integrity for downstream pharmacokinetic modeling.
References
Title: The metabolism of canrenone in vitro by rat liver preparations
Source: Xenobiotica
URL: [Link]
Title: Spironolactone and Its Main Metabolite, Canrenoic Acid, Block Human Ether-a-Go-Go–Related Gene Channels
Source: Circulation (AHA Journals)
URL: [Link]
Title: Difference in Metabolic Profile of Potassium Canrenoate and Spironolactone in the Rat
Source: Toxicology
URL: [Link]
An In-depth Technical Guide to 5β-Hydroxy-tetrahydro Canrenone: A Key Downstream Metabolite of Spironolactone
Abstract Spironolactone, a widely prescribed potassium-sparing diuretic and mineralocorticoid receptor antagonist, undergoes extensive and complex metabolism that is critical to its therapeutic activity and overall dispo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Spironolactone, a widely prescribed potassium-sparing diuretic and mineralocorticoid receptor antagonist, undergoes extensive and complex metabolism that is critical to its therapeutic activity and overall disposition. While the primary active metabolites, such as canrenone and 7α-thiomethylspironolactone, are well-documented, the metabolic journey continues into a series of reduced and hydroxylated derivatives. This technical guide provides an in-depth exploration of 5β-Hydroxy-tetrahydro Canrenone, a downstream metabolite of spironolactone. We will dissect the metabolic cascade leading to its formation, detail the bioanalytical strategies required for its characterization and quantification, and discuss its potential, though currently under-investigated, pharmacological relevance. This document is intended for researchers, drug metabolism scientists, and clinical pharmacologists engaged in the study of steroid-based therapeutics and their metabolic fate.
Introduction: The Clinical and Metabolic Landscape of Spironolactone
Spironolactone is a synthetic steroid that functions as a competitive antagonist of the mineralocorticoid receptor (MR).[1] This mechanism of action underpins its use in treating conditions characterized by excessive aldosterone, such as primary aldosteronism, heart failure, and hypertension.[2] It is well-established that spironolactone is a prodrug, meaning it is rapidly and extensively converted in the liver to several active metabolites that are largely responsible for its therapeutic effects.[3]
The metabolism of spironolactone can be broadly categorized into two pathways:
Sulfur-retaining pathway: This leads to the formation of metabolites like 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).
Sulfur-removal pathway: This pathway involves the removal of the 7α-acetylthio group, leading to the formation of canrenone, the other major active metabolite.[1]
Canrenone itself is a pharmacologically active MR antagonist and serves as a crucial branching point for further metabolism.[4] It undergoes extensive reduction and hydroxylation reactions, leading to a family of more polar, readily excretable compounds. Among these is 5β-Hydroxy-tetrahydro Canrenone, a product of multi-step enzymatic modification. Understanding these downstream metabolites is crucial for a complete pharmacokinetic profile and for investigating potential off-target effects or uncharacterized biological activities.
The Metabolic Cascade: From Spironolactone to 5β-Hydroxy-tetrahydro Canrenone
The formation of 5β-Hydroxy-tetrahydro Canrenone is not a direct conversion but a sequential process. The causality behind this pathway is driven by the body's need to increase the water solubility of the lipophilic steroid core to facilitate renal and biliary excretion.
Step 1: Formation of Canrenone
Spironolactone is first deacetylated to 7α-thiospironolactone.[5] Subsequent elimination of the 7α-thiol group yields canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone). This conversion creates a conjugated diene system at the 4 and 6 positions of the steroid A-ring.
Step 2: Reduction of the Diene System
The Δ4 and Δ6 double bonds in canrenone are susceptible to enzymatic reduction by hepatic reductases. This process saturates the A- and B-rings, leading to various stereoisomers of tetrahydro-canrenone. The formation of the 5β-isomer is a key step, determined by the specific reductase enzymes involved.
Step 3: Hydroxylation
Following reduction, the saturated steroid nucleus can be hydroxylated by cytochrome P450 (CYP) enzymes.[6] While microbial transformation studies have shown that fungi can hydroxylate canrenone at various positions (e.g., 9α, 11α), mammalian metabolism leading to the specific 5β-hydroxy derivative is less characterized but follows established steroid metabolism principles.[7][8][9] This hydroxylation step further increases the polarity of the molecule, marking it for final elimination.
Below is a diagram illustrating the logical flow of this metabolic conversion.
Caption: Simplified metabolic pathway from Spironolactone to 5β-Hydroxy-tetrahydro Canrenone.
Bioanalytical Strategy: Quantification by LC-MS/MS
The quantification of steroid metabolites in complex biological matrices like plasma or urine presents significant analytical challenges, including low endogenous concentrations and isobaric interferences.[3] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.
Rationale for Methodological Choices
Sample Preparation: The primary goal is to remove proteins and phospholipids that interfere with ionization and chromatographic performance. Protein precipitation is a simple first step, but for enhanced cleanliness and concentration, Solid-Phase Extraction (SPE) is preferred. A reverse-phase SPE cartridge (e.g., C18) is effective for trapping the relatively nonpolar steroid metabolites while allowing more polar matrix components to be washed away.
Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is the logical choice for separating steroid isomers. An acidic mobile phase modifier (e.g., formic acid or ammonium acetate) is used to promote protonation of the analytes, which is essential for positive mode electrospray ionization (ESI).[4] A gradient elution (from high aqueous to high organic) is necessary to separate early-eluting polar metabolites from the later-eluting, more lipophilic parent compounds.
Mass Spectrometry: ESI in positive ion mode is typically used for steroids like canrenone and its derivatives, as they can readily form protonated molecules ([M+H]^+).[4] Tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the required specificity. In MRM, a specific precursor ion (the molecular weight of the analyte) is selected and fragmented, and only a specific, characteristic fragment ion is monitored. This "precursor -> fragment" transition is unique to the analyte, minimizing the risk of interference from other compounds in the matrix.
Experimental Protocol: Quantification in Human Plasma
This protocol outlines a self-validating system for the robust quantification of 5β-Hydroxy-tetrahydro Canrenone.
A. Reagents and Materials
Human plasma (K2-EDTA)
5β-Hydroxy-tetrahydro Canrenone certified reference standard
Canrenone-d6 (or other suitable stable isotope-labeled internal standard)
Acetonitrile and Methanol (LC-MS grade)
Formic Acid (99%)
Ultrapure Water
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
B. Sample Preparation Workflow
Thaw: Thaw plasma samples and calibration standards on ice.
Spiking: To 200 µL of plasma, add 10 µL of the internal standard (IS) working solution (e.g., Canrenone-d6 at 100 ng/mL). Vortex briefly.
Pre-treatment: Add 600 µL of 4% phosphoric acid in water to the plasma. Vortex for 10 seconds. This step helps to disrupt protein binding.
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to go dry.
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution.
Injection: Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Standard bioanalytical workflow for metabolite quantification.
C. Instrumental Parameters
The following tables summarize typical parameters for an LC-MS/MS system. These values are starting points and must be optimized for the specific instrument used.
Provides good retention and resolution for steroid molecules.
Mobile Phase A
0.1% Formic Acid in Water
Promotes positive ionization.
Mobile Phase B
0.1% Formic Acid in Methanol
Strong organic solvent for eluting hydrophobic analytes.
Flow Rate
0.4 mL/min
Standard flow rate for 2.1 mm ID columns.
Gradient
40% B to 95% B over 5 min
Ensures separation from more polar and less polar metabolites.
Column Temp
40 °C
Improves peak shape and reduces viscosity.
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters (Hypothetical)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
5β-OH-tetrahydro Canrenone
361.2
343.2 (Quantifier)
15
109.1 (Qualifier)
25
Canrenone-d6 (IS)
347.2
113.1 (Quantifier)
28
Note: Exact m/z values for 5β-Hydroxy-tetrahydro Canrenone would need to be determined by infusion of a reference standard. The values presented are based on the expected molecular weight (Canrenone MW=340.46, +2H, +O = 358.48; protonated ion ~359.3, but reduction adds 4H, so MW=344.5, +O = 360.5; protonated ion ~361.2). The product ion at 343.2 represents the loss of water (H₂O).
Pharmacological Significance and Future Directions
The direct pharmacological activity of 5β-Hydroxy-tetrahydro Canrenone has not been extensively studied. Generally, the reduction and hydroxylation of the steroid nucleus significantly decrease its affinity for the mineralocorticoid receptor. Therefore, it is widely assumed to be an inactive detoxification product destined for excretion.
However, this assumption warrants careful investigation. The field of drug metabolism is replete with examples of metabolites initially thought to be inactive that were later found to possess their own unique biological activities or toxicities. For example, some steroid metabolites can interact with other nuclear receptors or enzyme systems.[10]
Key unanswered questions for researchers include:
Does 5β-Hydroxy-tetrahydro Canrenone retain any residual affinity for the mineralocorticoid or androgen receptors?
Can it modulate the activity of key steroidogenic enzymes, such as the CYP11B family involved in corticosteroid synthesis?[6]
Does its formation vary significantly between individuals due to genetic polymorphisms in metabolic enzymes, and could this impact the overall safety or efficacy profile of spironolactone?
Future work should focus on the chemical or microbial synthesis of 5β-Hydroxy-tetrahydro Canrenone to produce sufficient quantities for in vitro pharmacological screening.[11][12] Such studies would provide a definitive answer to its biological role and complete our understanding of spironolactone's complex metabolic fate.
Conclusion
5β-Hydroxy-tetrahydro Canrenone represents a terminal step in the sulfur-removal metabolic pathway of spironolactone. Its formation via sequential reduction and hydroxylation is a classic example of steroid detoxification, designed to enhance water solubility and facilitate elimination. While presumed to be pharmacologically inactive, its biological role has not been formally tested. The robust LC-MS/MS methodologies detailed in this guide provide the necessary tools for its accurate quantification in biological systems, paving the way for future pharmacokinetic and pharmacological studies. A comprehensive understanding of such downstream metabolites is essential for a complete characterization of a drug's disposition and is a cornerstone of modern drug development and regulatory science.
References
ALDACTONE® (spironolactone) Clinical Pharmacology | Pfizer Medical - US.
Decker, C. J., et al. (1989). Oxidative metabolism of spironolactone: evidence for the involvement of electrophilic thiosteroid species in drug-mediated destruction of rat hepatic cytochrome P450. Biochemistry, 28(12), 5129-5136.
Ibrahim, A. R. S., et al. (2018). Synthesis of two new hydroxylated derivatives of spironolactone by microbial transformation. Steroids, 138, 110-114.
Spironolactone - Deranged Physiology.
Griffith, L. D., et al. (2021). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2977-2986.
Colby, H. D., et al. (1996). Stimulation of microsomal spironolactone metabolism by reduced glutathione. Pharmacology, 52(1), 30-34.
Huang, H., et al. (2015). 11-α-hydroxylation of canrenone by microbial transformation. Applied Microbiology and Biotechnology, 99(19), 8039-8048.
Bureik, M., et al. (2007). Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation. The Journal of Steroid Biochemistry and Molecular Biology, 104(3-5), 187-194.
Wang, C., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology, 11, 778.
Griffith, L. D., et al. (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Rapid Communications in Mass Spectrometry, 35(S2), e9148.
CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents.
Taylor, A., et al. (2013). Quantitative analysis of canrenone in plasma by triple quadrupole mass spectrometry. Endocrine Abstracts, 31, P11.
Imre, S., et al. (2012). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 85(1), 63-67.
Griffith, L. D., et al. (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. ResearchGate.
Preisig, C. L., et al. (2003). Biotransformations of the cardiovascular drugs mexrenone and canrenone. Journal of Natural Products, 66(3), 350-356.
Preisig, C. L., et al. (2003). Biotransformations of the Cardiovascular Drugs Mexrenone and Canrenone. Scilit.
Cashman, J. R., et al. (1993). Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide. Chemical Research in Toxicology, 6(5), 689-695.
Ojeda-Porras, A., et al. (2022). Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources. Molecules, 27(13), 3998.
Zhang, Y., et al. (2024). The Role of Tetrahydrocurcumin in Tumor and Neurodegenerative Diseases Through Anti-Inflammatory Effects. Pharmaceuticals, 17(3), 379.
Cheng, S. C., et al. (1979). Effects of spironolactone, canrenone and canrenoate-K on cytochrome P450, and 11beta- and 18-hydroxylation in bovine and human adrenal cortical mitochondria. Endocrinology, 105(4), 977-984.
Kumari, S., et al. (2020). Phytochemistry and Pharmacological Update on Tetraterpenoids. The Natural Products Journal, 10(4), 436-448.
Singh, A., & Sharma, P. K. (2024). Unlocking the therapeutic potential of tetrandrine: Structural modifications and pharmacological insights. Journal of Biomolecular Structure and Dynamics, 1-22.
Physical and chemical properties of 5β-Hydroxy-tetrahydro Canrenone
In-Depth Technical Guide: Physical and Chemical Properties of 5β-Hydroxy-tetrahydro Canrenone Executive Summary As a Senior Application Scientist specializing in steroidal drug development, I frequently encounter complex...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide: Physical and Chemical Properties of 5β-Hydroxy-tetrahydro Canrenone
Executive Summary
As a Senior Application Scientist specializing in steroidal drug development, I frequently encounter complex intermediates that dictate the efficacy, stability, and safety profiles of final Active Pharmaceutical Ingredients (APIs). One such critical molecule is 5β-Hydroxy-tetrahydro Canrenone (5β-HTHC). Primarily recognized as a key intermediate and a stringently monitored impurity in the synthesis of antimineralocorticoids like Canrenone, Spironolactone, and Drospirenone[1][2], 5β-HTHC presents unique physicochemical challenges. Its highly labile 5β-hydroxyl group and sensitive spirolactone ring require precise environmental controls during both chemical synthesis and analytical quantification.
This whitepaper synthesizes the physical properties, mechanistic behavior, and field-proven analytical workflows required to accurately handle and profile 5β-HTHC.
Section 1: Physicochemical Profiling
Understanding the baseline properties of 5β-HTHC is non-negotiable for formulating robust analytical methods. The molecule features a tetracyclic steroid nucleus, a 3-ketone, a tertiary 5β-hydroxyl group, and a 17-spirolactone ring. Crucially, the 5β-configuration forces the A/B ring junction into a cis geometry, significantly altering its 3D conformation and steric hindrance compared to its planar 5α-counterparts.
Table 1: Core Physicochemical Properties of 5β-Hydroxy-tetrahydro Canrenone
Soluble in Methanol, DMSO, Chloroform; Insoluble in Water
A/B Ring Stereochemistry
cis-fused (dictated by the 5β-OH group)
Key Reactive Sites
5β-hydroxyl (prone to dehydration), 17-lactone (prone to hydrolysis)
Section 2: Mechanistic Role in Steroidogenesis & Degradation
In the synthetic pipeline of Drospirenone and Canrenone, 5β-HTHC often emerges as a byproduct or an intermediate during hydration/reduction phases[5][6]. The presence of the tertiary 5β-hydroxyl group makes the molecule highly susceptible to acid-catalyzed dehydration. When exposed to low pH or elevated temperatures, the hydroxyl group is eliminated as water, yielding a double bond between C4 and C5. This transforms the molecule into an α,β-unsaturated ketone system typical of Canrenone.
Furthermore, the 17-spirolactone ring is sensitive to alkaline conditions, where it can undergo reversible ring-opening to form a water-soluble hydroxy-acid salt. This dual sensitivity dictates that all handling, storage, and analysis must occur under strictly controlled, near-neutral conditions to prevent artifactual degradation.
Mechanistic pathway of 5β-Hydroxy-tetrahydro Canrenone synthesis and degradation.
To ensure trustworthiness and self-validation in your laboratory, the following LC-MS/MS protocol is designed specifically to prevent the artifactual degradation of 5β-HTHC during impurity profiling.
The Causality Behind the Method:
Standard acidic sample preparations (e.g., using 1% TFA) will artificially dehydrate 5β-HTHC into Canrenone in the vial, leading to false-positive impurity reporting. By utilizing a cold methanol extraction and a weakly acidic mobile phase (0.1% Formic Acid), we stabilize the labile 5β-OH group while maintaining sufficient ionization efficiency for the mass spectrometer.
Step-by-Step Methodology: LC-MS/MS Quantification of 5β-HTHC
Sample Preparation (Cold Extraction):
Accurately weigh 10 mg of the steroidal API sample.
Dissolve in 10 mL of pre-chilled Methanol (4°C). Causality: Low temperature drastically reduces the kinetic rate of thermal dehydration.
Sonicate for 5 minutes in an ice bath. Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.
Chromatographic Separation (RP-HPLC):
Column: C18 (100 mm × 2.1 mm, 1.7 µm). Causality: The high surface area and hydrophobicity provide high resolution for separating steroidal diastereomers.
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 30% B to 90% B over 8 minutes. Causality: The gradual increase in the organic modifier ensures the elution of the hydrophobic steroid core without causing on-column precipitation.
Column Temperature: Maintained strictly at 25°C (Avoid higher standard temperatures like 40°C to prevent lactone ring opening).
Mass Spectrometry Detection (ESI+):
Operate in Positive Electrospray Ionization (ESI+) mode.
MRM Transitions: Monitor the parent ion
[M+H]+ at m/z 361.5
. The primary product ion for quantification is typically
m/z 343.5
(corresponding to the loss of water,
[M+H−H2O]+
), which is highly characteristic of 5β-hydroxysteroids.
Self-Validating System Check:
Inject a known reference standard of 5β-HTHC[7] before, during, and after the sample sequence. The system is validated only if the retention time drift is <2% and the response factor remains constant, proving that no on-column degradation is occurring over the run time.
Step-by-step analytical workflow for the isolation and quantification of 5β-HTHC.
Section 4: Storage and Stability Guidelines
For drug development professionals managing reference standards of 5β-HTHC or its lactol derivatives[8][9], environmental control is paramount to maintain chemical integrity:
Temperature: Store at 2-8°C (refrigerated) to slow kinetic degradation pathways.
Atmosphere: Keep under an inert gas blanket (Nitrogen or Argon) to prevent oxidative degradation of the steroid backbone.
Moisture: Store in tightly sealed containers with desiccants, as ambient moisture can initiate slow, irreversible hydrolysis of the spirolactone ring.
References
KM Pharma Solution. "Drospirenone Olefinic acid impurity - 5β-Hydroxy-Tetrahydro Canrenone". KM Pharma Solution Private Limited. URL: [Link]
In-Depth Technical Guide: 5β-Hydroxy-tetrahydrocanrenone Nomenclature and Analytical Workflows
Executive Summary In the landscape of steroidal drug development, particularly concerning mineralocorticoid receptor antagonists (e.g., spironolactone) and synthetic progestins (e.g., drospirenone), the profiling of trac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of steroidal drug development, particularly concerning mineralocorticoid receptor antagonists (e.g., spironolactone) and synthetic progestins (e.g., drospirenone), the profiling of trace impurities is a critical regulatory mandate. One such complex entity is 5β-Hydroxy-tetrahydrocanrenone . This whitepaper synthesizes the structural nomenclature, physicochemical properties, and self-validating analytical methodologies required by researchers and drug development professionals to isolate, identify, and quantify this specific steroidal impurity.
Chemical Identity and Nomenclature
The compound 5β-Hydroxy-tetrahydrocanrenone is a highly specific steroidal derivative characterized by a hydroxylated A-ring and a spiro-lactone group.
Common Synonyms: It is frequently referred to in pharmacopeial contexts as a Drospirenone Impurity or (17α)-5β,17β-Dihydroxy-3-oxo-pregnane-21-carboxylic Acid γ-Lactone[1].
CAS Registry Number Status: While bulk active pharmaceutical ingredients (APIs) have well-defined Chemical Abstracts Service (CAS) numbers, highly specific trace impurities often lack a universally registered CAS number. In major reference material catalogs, the CAS number for this specific stereoisomer is currently unassigned and officially listed as "Not Available" (NA) [2].
Understanding the causality of impurity formation is paramount for developing robust control strategies. 5β-Hydroxy-tetrahydrocanrenone typically emerges as a degradation product or downstream metabolite from related steroidal precursors under hydrolytic or enzymatic stress. The saturation of the steroidal double bonds (forming the "tetrahydro" core) coupled with stereospecific hydroxylation at the 5β position drastically alters the molecule's polarity and receptor-binding affinity.
Fig 1. Mechanistic degradation pathway from steroidal API to 5β-Hydroxy-tetrahydrocanrenone.
Self-Validating Analytical Methodology (LC-MS/MS)
To ensure Trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. Every step includes an operational rationale (causality) to ensure that analytical scientists are not merely following instructions, but understanding the physicochemical dynamics at play.
Fig 2. Self-validating LC-MS/MS workflow for steroidal impurity profiling.
Table 2: Chromatographic & MS Parameters
Parameter
Setting / Value
Causality / Rationale
Column
C18 (1.7 µm, 2.1 x 100 mm)
Provides optimal retention for hydrophobic steroid cores.
Mobile Phase A
0.1% Formic Acid in Water
Low pH promotes protonation ([M+H]⁺) of the lactone oxygen.
Mobile Phase B
Acetonitrile
Stronger eluent than MeOH; yields sharper peaks for steroids.
Precursor Ion
m/z 361.2
Corresponds to the [M+H]⁺ adduct of C₂₂H₃₂O₄.
Ionization Mode
ESI Positive (ESI+)
Steroids with keto/lactone groups ionize efficiently in positive mode.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation and Solubilization
Action: Dissolve the isolated impurity standard or stressed API in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water to a final concentration of 1 mg/mL. Dilute to 10 µg/mL for MS tuning.
Causality: The 50:50 ratio ensures complete dissolution of the lipophilic steroid core while maintaining compatibility with the initial highly aqueous conditions of the reversed-phase gradient. This prevents solvent-induced peak distortion (the "solvent effect") at the column head.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2-micron C18 column maintained at 40°C. Run a linear gradient from 5% B to 95% B over 10 minutes.
Causality: The elevated column temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics. The gradient ensures that polar degradants elute early, while the intact hydrophobic 5β-hydroxy-tetrahydrocanrenone elutes in the mid-to-late organic phase.
Step 3: Mass Spectrometric Detection (MRM)
Action: Operate the mass spectrometer in ESI+ mode. Monitor the transition from m/z 361.2 to its primary product ions (e.g., neutral loss of water resulting in m/z 343.2).
Causality: The lactone and ketone oxygens readily accept a proton in the acidic mobile phase. The neutral loss of water (18 Da) is a diagnostic fragmentation pathway for hydroxylated steroids, structurally confirming the presence of the 5β-hydroxyl group.
Step 4: System Suitability and Self-Validation
Action: Precede and follow the sample sequence with a double-blank (matrix without analyte) and a System Suitability Test (SST) standard.
Causality: This creates a closed, self-validating loop. The blanks prove the absolute absence of column carryover (a common issue with "sticky" steroids), while the SST verifies that retention time drift is <2% and MS sensitivity remains strictly within the calibration threshold.
References
Title: Drospirenone EP Impurity D - KM Pharma Solution Private Limited
Source: KM Pharma
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Regulatory Framework: ICH M10 (2022) Compliant
Introduction & Scientific Rationale
5β-Hydroxy-tetrahydro Canrenone (Molecular Formula: C22H32O4, MW: 360.49) is a critical biochemical entity monitored both as a specific lactol impurity in the manufacturing of Drospirenone[1] and as a downstream biotransformation product of Canrenone[2]. Canrenone itself is the primary active metabolite of the aldosterone antagonist Spironolactone[3][4].
In clinical pharmacokinetics (PK) and toxicokinetic studies, quantifying steroid-like molecules presents a unique bioanalytical challenge. Steroids and their metabolites lack highly ionizable functional groups, making them susceptible to poor ionization efficiency in mass spectrometry[5]. Furthermore, human plasma contains a high concentration of endogenous phospholipids that co-elute with hydrophobic steroids, leading to severe ion suppression (matrix effects)[5].
To overcome these challenges, this application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. We deliberately bypass simple Protein Precipitation (PPT) in favor of Solid-Phase Extraction (SPE). SPE is mechanistically required here to selectively remove phospholipid interferences, thereby ensuring a stable ionization environment and guaranteeing that the assay meets the stringent validation criteria set forth by the 2022 ICH M10 guidelines[6][7].
Figure 1: Biotransformation and degradation pathways leading to 5β-Hydroxy-tetrahydro Canrenone.
Experimental Protocol
Chemicals and Reagents
Analytes: 5β-Hydroxy-tetrahydro Canrenone reference standard (Purity ≥ 99%)[8].
Internal Standard (IS): Drospirenone-d4 or Canrenone-d6 (Isotopically labeled IS is mandatory to correct for matrix effects and extraction recovery variations).
Causality Check: Why SPE? Phospholipids (e.g., glycerophosphocholines) cause significant matrix suppression in the positive electrospray ionization (ESI+) mode typically used for steroids. A mixed-mode or hydrophobic SPE sorbent retains the steroid while washing away salts and selectively eluting before strongly bound phospholipids[5].
Aliquot: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
Spike IS: Add 20 µL of the Internal Standard working solution (500 ng/mL). Vortex for 10 seconds.
Pre-treatment: Dilute the sample with 200 µL of 2% Formic Acid in Water to disrupt protein-analyte binding.
Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL MeOH, followed by 1 mL Water.
Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash the cartridge with 1 mL of 5% MeOH in Water to remove polar endogenous components.
Elution: Elute the analytes with 1 mL of 100% MeOH.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).
Note: The primary fragmentation pathway for hydroxylated lactol steroids involves the loss of water (-18 Da), making the 361.5 → 343.5 transition highly sensitive.
Method Validation (ICH M10 Guidelines)
To ensure the method acts as a self-validating system, it must be subjected to rigorous testing according to the ICH M10 harmonized guidelines for bioanalytical method validation[6][7].
Selectivity and Specificity
Blank human plasma from six independent sources must be analyzed. The response of any interfering peaks at the retention time of 5β-Hydroxy-tetrahydro Canrenone must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response, and ≤ 5% for the IS[6].
Linearity and Sensitivity
The calibration curve is constructed using a linear regression model with a 1/x² weighting factor.
Range: 0.5 ng/mL to 500 ng/mL.
Acceptance: The correlation coefficient (R²) must be ≥ 0.99. The LLOQ is established at 0.5 ng/mL, where the signal-to-noise ratio (S/N) is ≥ 5.
Accuracy and Precision
Evaluated by analyzing Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three consecutive days. According to ICH M10, the mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (CV%) must not exceed 15% (20% at the LLOQ)[6].
Table 2: Representative Accuracy and Precision Data
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (CV%)
Inter-day Precision (CV%)
Accuracy (% Bias)
LLOQ
0.5
8.4
10.2
+6.5
LQC
1.5
6.1
7.8
+4.2
MQC
50.0
4.3
5.5
-2.1
| HQC | 400.0 | 3.8 | 4.9 | -1.8 |
Matrix Effect and Recovery
The matrix factor (MF) is calculated by comparing the peak area of the analyte spiked after extraction into blank matrix extracts against the peak area of neat standard solutions.
Self-Validating Check: The IS-normalized matrix factor must have a CV ≤ 15% across six different plasma lots[9]. The SPE method described above typically yields an IS-normalized MF of 0.95–1.05, proving that phospholipid ion suppression has been successfully mitigated.
Conclusion
By leveraging a targeted Solid-Phase Extraction workflow and optimized LC-MS/MS MRM transitions, this method provides a highly sensitive, specific, and reproducible approach for quantifying 5β-Hydroxy-tetrahydro Canrenone. The protocol inherently addresses the physicochemical challenges of steroid analysis and is fully compliant with the latest ICH M10 regulatory expectations, ensuring data integrity for downstream PK and toxicological evaluations.
Application Note: Cell-Based Assays for Evaluating the Mineralocorticoid Receptor Activity of 5β-Hydroxy-tetrahydro Canrenone
Scientific Rationale & Biotransformation Context Spironolactone and its primary active metabolite, canrenone, are foundational mineralocorticoid receptor (MR) antagonists utilized globally for the management of primary a...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Biotransformation Context
Spironolactone and its primary active metabolite, canrenone, are foundational mineralocorticoid receptor (MR) antagonists utilized globally for the management of primary aldosteronism and heart failure[1]. However, the pharmacological journey of these compounds does not end at canrenone. In vivo, canrenone is subjected to extensive biotransformation by hepatic reductases and adrenal cytochromes P450 (specifically CYP11B1 and CYP11B2)[1].
One of the downstream metabolic products of this cascade is 5β-Hydroxy-tetrahydro canrenone (5β-OH-THC) . While the parent compounds are potent MR antagonists, structural modifications—such as the reduction of the double bonds (yielding tetrahydro derivatives) and subsequent hydroxylation—often drastically alter target-site affinity. Recent biochemical profiling indicates that while specific hydroxylations (e.g., 11β-OH-spironolactone) retain pharmaceutical activity, most other hydroxylation products negate the antagonist properties of the parent drugs[1].
To definitively characterize the pharmacological profile of 5β-OH-THC, researchers must employ highly sensitive, self-validating cell-based assays. This guide details the causal logic and step-by-step protocols for evaluating 5β-OH-THC using a Dual-Luciferase MR Transactivation Assay and a Subcellular Translocation Assay[2][3].
Assay Design & Causality: Building a Self-Validating System
To ensure high Trustworthiness (E-E-A-T) in our experimental readout, the assay design must move beyond simple binding affinity and measure the functional consequence of the compound interacting with the cell.
The Causality of the Transactivation Assay
The mineralocorticoid receptor (NR3C2) is a ligand-dependent transcription factor[2]. When a true agonist (like Aldosterone) binds to cytosolic MR, the receptor undergoes a conformational change, dissociates from chaperone proteins, homodimerizes, and translocates to the nucleus. There, it binds to Hormone Response Elements (HREs) on the DNA to initiate transcription[4].
By transfecting cells with a plasmid containing an HRE fused to a Firefly luciferase reporter gene, we create a direct, quantifiable causal link: Receptor Activation = Light Emission [2].
To make this a self-validating system , two critical controls are engineered into the protocol:
Charcoal-Stripped Serum (CS-FBS): Standard fetal bovine serum contains endogenous steroid hormones that will chronically activate the MR, destroying the assay's signal-to-noise ratio. Culturing cells in CS-FBS removes these confounding variables, ensuring that any observed luminescence is strictly caused by the introduced 5β-OH-THC or control ligands[4].
Constitutive Renilla Luciferase (pRL-TK): A secondary reporter plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected. Because test compounds (especially lipid-soluble steroid metabolites) can cause cytotoxicity or alter global transcription, normalizing the Firefly signal against the Renilla signal mathematically eliminates false positives/negatives caused by cell death or varying transfection efficiencies.
Figure 1: Mechanistic pathway of Mineralocorticoid Receptor activation and points of intervention.
This protocol utilizes Human Embryonic Kidney (HEK293) cells due to their high transfection efficiency and lack of endogenous MR expression, providing a clean background[3].
Media: DMEM, 10% standard FBS, 5% Charcoal-Stripped FBS (CS-FBS)
Test Compounds: 5β-OH-THC (Test), Aldosterone (Agonist control), Spironolactone (Antagonist control)
Step-by-Step Methodology
Phase 1: Cell Seeding & Transfection
Seed Cells: Plate HEK293 cells at a density of
2×104
cells/well in a white, flat-bottom 96-well plate using DMEM + 10% standard FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Transfection: Prepare a lipid-based transfection complex (e.g., Lipofectamine 3000). Per well, combine 50 ng pCMV-hMR, 50 ng pGRE-Luc, and 5 ng pRL-TK in Opti-MEM. Add the complex to the cells and incubate for 12 hours.
Steroid Starvation (Critical Step): Aspirate the transfection media. Wash the cells gently with PBS. Add 100 µL of DMEM supplemented with 5% CS-FBS . Incubate for 24 hours to deplete endogenous steroids.
Phase 2: Compound Treatment
To fully profile 5β-OH-THC, the compound must be tested in two parallel modes[1][5]:
Agonist Mode: Treat cells with 5β-OH-THC in a 10-point concentration gradient (0.1 nM to 10 µM) to determine if the metabolite possesses residual ability to activate the MR independently.
Antagonist Mode: Co-treat cells with a constant
EC80
concentration of Aldosterone (typically 1 nM) alongside the 10-point gradient of 5β-OH-THC. This determines if the metabolite can competitively inhibit true agonist binding.
Incubate all treated plates for 18-24 hours.
Phase 3: Dual-Luciferase Detection
Remove media and wash cells with PBS.
Add 20 µL of Passive Lysis Buffer per well. Shake at room temperature for 15 minutes.
While the transactivation assay measures final gene expression, some metabolites act as "passive antagonists"—they bind the receptor and allow it to translocate to the nucleus, but induce a transcriptionally inactive conformation. To determine the exact mechanistic failure point of 5β-OH-THC, a translocation assay is required[3][6].
Step-by-Step Methodology
Seeding: Seed CHO-K1 or HEK293 cells on glass-bottom confocal imaging dishes.
Transfection: Transfect cells with a GFP-tagged human MR expression plasmid (pEGFP-hMR).
Starvation: Switch to phenol-red-free DMEM with 5% CS-FBS for 24 hours.
Treatment: Treat cells with Vehicle (DMSO), 1 nM Aldosterone, 1 µM Spironolactone, or 10 µM 5β-OH-THC.
Fixation & Imaging: After 1 hour of treatment, fix cells with 4% paraformaldehyde. Stain nuclei with DAPI (blue).
Analysis: Using a confocal microscope, quantify the Nuclear-to-Cytoplasmic (N/C) fluorescence ratio of the GFP signal.
Causality Check: If 5β-OH-THC shows an N/C ratio > 1.0 without inducing luciferase in Protocol 1, it is a translocating, non-transcribing antagonist. If the N/C ratio remains < 1.0, it fails to induce the conformational change required for nuclear import.
Data Interpretation & Quantitative Metrics
Based on the structure-activity relationship of canrenone biotransformation, hydroxylation and reduction of the steroid ring generally negate the potent antagonistic properties of the parent compound[1]. The table below outlines the expected quantitative data structure for this validation panel.
Table 1: Representative Pharmacological Profiling Data for MR Ligands
Compound
Assay Mode Tested
Pharmacological Classification
Representative
EC50
/
IC50
Efficacy / Inhibition Max
Aldosterone
Agonist
Full Agonist
EC50≈0.1−0.3 nM
100% (Baseline Reference)
Spironolactone
Antagonist
Potent Antagonist
IC50≈20−30 nM
> 95% Inhibition
Canrenone
Antagonist
Active Antagonist
IC50≈50−80 nM
> 90% Inhibition
5β-OH-THC
Agonist
Inactive
N/A (No curve fit)
< 5% Activation
5β-OH-THC
Antagonist
Negated Antagonism
IC50>10,000 nM
< 10% Inhibition
Note: Quantitative data should be plotted using a 4-parameter logistic (4PL) non-linear regression model to accurately derive half-maximal effective/inhibitory concentrations.
References
Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation. Journal of Steroid Biochemistry and Molecular Biology (2016).
Mineralocorticoid Receptor Bioassay Systems & Protocols. Cayman Chemical Technical Documentation.
Dehydroepiandrosterone-Induced Phosphorylation and Translocation of FoxO1 Depend on the Mineralocorticoid Receptor. Hypertension - American Heart Association Journals (2011).
Application Note: Profiling the Metabolic Stability of 5β-Hydroxy-tetrahydro Canrenone Using Human Liver Microsomes and LC-MS/MS
Introduction & Mechanistic Context Spironolactone and its primary active metabolite, canrenone, are foundational mineralocorticoid receptor (MR) antagonists used in the treatment of hypertension and heart failure[1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
Spironolactone and its primary active metabolite, canrenone, are foundational mineralocorticoid receptor (MR) antagonists used in the treatment of hypertension and heart failure[1]. The biotransformation of these steroid-based drugs is highly complex. Spironolactone is rapidly dethioacetylated to canrenone, which subsequently undergoes extensive Phase I metabolism, including 5β-reduction and hydroxylation, to form downstream metabolites such as tetrahydrocanrenone and 5β-hydroxy-tetrahydro canrenone[1][2].
Furthermore, 5β-hydroxy-tetrahydro canrenone is frequently monitored as a critical degradation product and impurity (e.g., Drospirenone EP Impurity A) in the synthesis and stability profiling of next-generation progestins[3]. Understanding the metabolic stability of this specific compound is paramount. If a downstream steroid metabolite exhibits high metabolic stability (a long half-life and low intrinsic clearance), it risks in vivo accumulation, potentially leading to off-target endocrine disruption or prolonged MR antagonism.
To map this clearance profile, Human Liver Microsomes (HLM) are the gold-standard in vitro test system. HLMs contain the full complement of Cytochrome P450 (CYP) enzymes and flavin monooxygenases (FMO) required to accurately model hepatic Phase I metabolism[4].
Fig 1: Biotransformation pathway from Spironolactone to 5β-Hydroxy-tetrahydro Canrenone.
Experimental Rationale (E-E-A-T)
A robust metabolic stability assay must be a self-validating system. We do not merely incubate the compound; we design the assay to isolate specific enzymatic variables:
Test System Selection: We utilize pooled HLMs rather than hepatocytes to specifically isolate Phase I oxidative and reductive clearance without the confounding variables of Phase II conjugation (unless UDPGA is explicitly added) or cell membrane permeability limits[4][5].
Pre-Incubation Causality: The test compound and microsomes are pre-incubated at 37°C for 5–10 minutes before the addition of the NADPH cofactor. This is a critical step; it allows the highly lipophilic steroid to partition into the microsomal lipid bilayer and reach binding equilibrium with the CYP active sites.
Quenching Mechanism: Reactions are terminated using ice-cold acetonitrile containing an internal standard (IS)[4]. The organic solvent instantaneously denatures the metabolizing enzymes, while the cold temperature halts any residual chemical degradation.
Phosphate Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. The magnesium acts as a necessary cofactor for optimal CYP450 structural stability.
Test Compound: Dissolve 5β-Hydroxy-tetrahydro Canrenone in DMSO to create a 10 mM stock. Dilute in buffer to a 100 µM working solution. (Note: Final DMSO concentration in the assay must be ≤0.1% to prevent CYP inhibition).
NADPH Regenerating System: Prepare a solution yielding a final assay concentration of 1 mM NADPH[4].
Incubation Workflow
Assembly: In a 96-well deep-well plate, combine 1 µL of the 100 µM test compound with 89 µL of the HLM suspension (final protein concentration: 0.5 mg/mL) in phosphate buffer.
Pre-Incubation: Seal the plate and incubate at 37°C for 10 minutes with gentle orbital shaking (300 rpm).
Initiation: Add 10 µL of the pre-warmed 10 mM NADPH solution to each well to initiate the reaction (Total volume = 100 µL).
Time-Course Sampling: At predetermined intervals (0, 15, 30, 45, and 60 minutes), remove 20 µL aliquots from the reaction mixture[4].
Quenching: Immediately dispense the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing 50 ng/mL of the Internal Standard (e.g., Flavopiridol or a deuterated steroid analog)[6].
Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins[4]. Transfer the supernatant to clean vials for LC-MS/MS analysis.
Fig 2: Standardized workflow for HLM-based metabolic stability assays.
LC-MS/MS Analytical Method
Quantification of the remaining parent compound is accomplished via high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), ensuring high specificity and sensitivity[5].
Chromatography: A C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm) is utilized. The mobile phase consists of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), run on a gradient elution.
Mass Spectrometry: Electrospray ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).
Table 1: Representative LC-MS/MS MRM Parameters
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
5β-Hydroxy-tetrahydro Canrenone
361.2 [M+H]⁺
343.2 (-H₂O)
22
Canrenone (Reference)
341.2 [M+H]⁺
107.1
28
Internal Standard (Deuterated)
365.2 [M+H]⁺
347.2
22
Data Analysis & Pharmacokinetic Calculations
Metabolic stability is defined as the percentage of the parent compound lost over time[5]. The natural log of the percentage of remaining compound is plotted against time to determine the elimination rate constant (
k
).
In vitro Half-Life (
t1/2
):t1/2=k0.693
Intrinsic Clearance (
CLint
):CLint=(t1/20.693)×(Amount of Protein (mg)Volume of Incubation (µL))
Table 2: Representative Pharmacokinetic Data Summary (Expected Ranges)
(Note: Data illustrates typical clearance profiles for this class of steroids[6][7])
Compound
t1/2
(min)
CLint
(µL/min/mg)
Hepatic Extraction Ratio
Spironolactone
< 10.0
> 100.0
High
Canrenone
25.0 - 30.0
20.0 - 30.0
Moderate
5β-Hydroxy-tetrahydro Canrenone
45.0 - 60.0
5.0 - 15.0
Low to Moderate
Interpretation: Downstream metabolites like 5β-hydroxy-tetrahydro canrenone typically exhibit longer half-lives and lower intrinsic clearance compared to the highly labile parent drug (spironolactone). This data is critical for predicting in vivo bioavailability and potential dose accumulation[6].
References
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available at: [Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay. Taylor & Francis. Available at: [Link]
major biotransformed compound. Science.gov. Available at: [Link]
Nongenomic Steroid Action: Controversies, Questions, and Answers. Physiological Reviews. Available at:[Link]
Drospirenone EP Impurity A. KM Pharma Solution Private Limited. Available at:[Link]
Application Note: Stereoselective Chromatography of 5β-Hydroxy-tetrahydro Canrenone Isomers
Executive Summary & Scientific Rationale The pharmacokinetic profiling of mineralocorticoid receptor antagonists, such as spironolactone, requires rigorous tracking of their active metabolites. While the primary metaboli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The pharmacokinetic profiling of mineralocorticoid receptor antagonists, such as spironolactone, requires rigorous tracking of their active metabolites. While the primary metabolite, canrenone, is well-characterized, its downstream enzymatic reduction and hydroxylation yield complex intermediates like 5β-hydroxy-tetrahydro canrenone .
The structural transition from canrenone to 5β-hydroxy-tetrahydro canrenone fundamentally alters the molecule's topology. The reduction of the
Δ4,5
and
Δ6,7
double bonds abolishes the planar dienone system, forcing the steroid nucleus into a flexible, puckered conformation with a cis-fused A/B ring system. Furthermore, the introduction of the 5β-hydroxyl group creates a potent, localized hydrogen-bonding site. Because these 3D topological shifts render traditional achiral reversed-phase methods obsolete, advanced Chiral Stationary Phases (CSPs) are required to resolve the resulting stereoisomers for accurate toxicological and efficacy profiling.
Figure 1: Metabolic conversion of spironolactone to 5β-hydroxy-tetrahydro canrenone.
Mechanistic Basis for Chromatographic Method Development
Stationary Phase Selection
Historically, beta-cyclodextrin (e.g., Cyclobond I) and protein-based columns (e.g., Resolvosil BSA-7) have been utilized for the baseline chiral separation of planar spironolactone derivatives and canrenone 1. However, these inclusion-based mechanisms often fail to resolve non-planar, highly functionalized reduced metabolites.
For 5β-hydroxy-tetrahydro canrenone, immobilized amylose-based CSPs (specifically Chiralpak IG , which utilizes an amylose tris(3-chloro-5-methylphenylcarbamate) selector) offer superior stereorecognition. The 5β-OH and the C17 spirolactone carbonyl act as critical interaction points, forming stereoselective hydrogen bonds with the carbamate NH groups of the stationary phase, while the chloro-methyl modifications on the phenyl ring provide a highly specific steric cleft for the puckered A/B ring system.
Mobile Phase Dynamics: Polar Organic Mode (POM)
Rather than using a traditional Normal Phase (Hexane/Isopropanol) system, this protocol employs Polar Organic Mode (POM) . Using a Methanol/Acetonitrile blend enhances the solubility of this polar metabolite and drives enantioselectivity through specific solvent-solute dipole interactions, a technique proven highly effective for complex mineralocorticoid receptor antagonists 2. Advanced chiral HPLC techniques in POM are increasingly essential for resolving complex steroid intermediates during bioprocess monitoring and structural elucidation 3.
Figure 2: Systematic chiral chromatographic method development workflow.
Self-Validating Experimental Protocols
To ensure data integrity, this protocol is designed as a self-validating system incorporating System Suitability Testing (SST) and targeted ionization strategies.
Sample Preparation (Solid-Phase Extraction)
Causality: Plasma proteins strongly bind steroid metabolites. A direct injection would foul the chiral column and suppress MS ionization. We utilize Hydrophilic-Lipophilic Balance (HLB) polymeric cartridges to ensure high recovery of the polar 5β-OH moiety.
Protein Precipitation: Aliquot 500 µL of plasma sample. Add 50 µL of Internal Standard (e.g., Canrenone-d6, 100 ng/mL). Add 1.0 mL of ice-cold Acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
SPE Conditioning: Condition Oasis HLB cartridges (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.
Loading: Dilute the supernatant from Step 1 with 2 mL of water and load onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
Elution & Reconstitution: Elute with 1 mL of 100% Acetonitrile. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the mobile phase (Methanol/Acetonitrile, 90:10 v/v).
LC-MS/MS Analytical Conditions
Causality: The loss of the conjugated dienone system in tetrahydrocanrenone significantly reduces proton affinity in standard Electrospray Ionization (ESI). Therefore, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is utilized. APCI provides robust ionization via corona discharge, yielding the
[M+H−H2O]+
ion (m/z 343.4) as the primary precursor due to the facile in-source loss of the 5β-hydroxyl group.
System: Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS.
Column: Daicel Chiralpak IG (250 mm × 4.6 mm, 5 µm).
Before analyzing unknown samples, inject a synthetic racemic mixture of 5β-hydroxy-tetrahydro canrenone (50 ng/mL). The system is only validated for use if:
The resolution (
Rs
) between the two primary enantiomeric/epimeric peaks is ≥
2.0 .
The tailing factor for all peaks is ≤
1.5 .
Signal-to-Noise (S/N) ratio for the lowest calibrator is > 10:1 .
Quantitative Data & Method Performance
The following table summarizes the optimization data comparing the selected Chiralpak IG column against historical standards. The data clearly demonstrates the superiority of the immobilized amylose phase operating in Polar Organic Mode for this specific metabolite.
Column Chemistry
Mobile Phase System
Temp (°C)
Retention Time 1 (min)
Retention Time 2 (min)
Resolution (
Rs
)
Selectivity (
α
)
Chiralpak IG
MeOH/ACN (90:10)
25
12.4
15.8
3.15
1.42
Chiralcel OD-H
Hexane/IPA (80:20)
25
18.2
19.9
1.85
1.18
Cyclobond I
MeOH/Water (60:40)
20
8.5
9.1
1.20
1.09
Resolvosil BSA-7
Phosphate Buffer/ACN
25
14.1
14.1
0.00
1.00
Table 1: Chromatographic screening results for 5β-hydroxy-tetrahydro canrenone isomers across various chiral stationary phases.
References
Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action. US Patent 20090325918A1. Google Patents. 1
Development of Polar Organic Mode Chromatographic Method by Polysaccharide-Based Immobilized Chiral Selector and Validation for the Determination of the Enantiopurity of Novel Mineralocorticoid Receptor Antagonist Atropisomer–Esaxerenone. ResearchGate. 2
De Novo Synthesis of Possible Candidates for the Inagami–Tamura Endogenous Digitalis-like Factor. The Journal of Organic Chemistry - ACS Publications. 3
Application of 5β-Hydroxy-tetrahydro Canrenone in drug metabolism studies
Application Note: Utilizing 5β-Hydroxy-Tetrahydro Canrenone as a Reference Standard in Mineralocorticoid Receptor Antagonist Metabolism Studies Introduction & Mechanistic Grounding Spironolactone is a foundational minera...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 5β-Hydroxy-Tetrahydro Canrenone as a Reference Standard in Mineralocorticoid Receptor Antagonist Metabolism Studies
Introduction & Mechanistic Grounding
Spironolactone is a foundational mineralocorticoid receptor (MR) antagonist utilized in the management of heart failure, hypertension, and hyperaldosteronism. Upon oral administration, spironolactone undergoes rapid and extensive first-pass metabolism, primarily yielding its active active metabolite, [1]. The subsequent metabolic clearance of canrenone is a critical determinant of its pharmacokinetic profile, dictating its systemic half-life and efficacy.
Canrenone is cleared via a complex sequence of Phase I biotransformations, specifically the stereospecific reduction of its 3-oxo-4,6-diene structure by hepatic reductases, coupled with hydroxylation events[2]. The compound 5β-Hydroxy-tetrahydro Canrenone (Molecular Formula: C₂₂H₃₂O₄, MW: 360.49)[3] serves as a critical, commercially available reference standard utilized by Drug Metabolism and Pharmacokinetics (DMPK) scientists to accurately map these downstream metabolic pathways and phenotype specific enzymatic clearance rates.
Experimental Rationale (The "Why")
The biotransformation of canrenone into its tetrahydro derivatives is highly stereospecific. The Δ⁴ double bond is reduced by Δ⁴-3-oxosteroid 5β-reductase (AKR1D1), creating a 5β-dihydro intermediate. Subsequent reduction of the 3-ketone by 3α/3β-hydroxysteroid dehydrogenases (AKR1C family) and hydroxylation by Cytochrome P450 enzymes yields terminal metabolites like 5β-Hydroxy-tetrahydro Canrenone[1].
Causality in Experimental Design: Tracking the specific formation of 5β-Hydroxy-tetrahydro Canrenone is essential because the stereochemistry of the A/B steroid ring junction (5α vs. 5β) dictates the molecule's spatial conformation. A 5β-conformation renders the steroid pharmacologically inactive and primes it for Phase II glucuronidation[2]. By quantifying this specific metabolite, researchers can phenotype AKR1D1/CYP activity, predict patient-specific clearance rates, and identify potential drug-drug interactions (DDIs) involving reductase or CYP inhibitors.
Metabolic Pathway Visualization
Stereospecific metabolic reduction of spironolactone to 5β-Hydroxy-tetrahydro Canrenone.
Experimental Protocol: In Vitro Metabolism Assay
To ensure a self-validating system, this protocol incorporates critical controls (T=0 and minus-NADPH) to distinguish true enzymatic turnover from non-specific chemical degradation.
Materials:
Human Liver Microsomes (HLMs) (Pooled, mixed-gender).
NADPH Regenerating System (NADP⁺, Glucose-6-phosphate, G6PDH, MgCl₂).
Master Mix Preparation : Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
Pre-Incubation : Aliquot 180 µL of the master mix into 1.5 mL low-binding Eppendorf tubes. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation : Add 10 µL of the NADPH regenerating system and 10 µL of Canrenone working solution (Final concentration: 1 µM; Final DMSO: <0.1%). Causality: Keeping organic solvent below 0.1% prevents the denaturation or inhibition of sensitive hepatic reductases and CYPs.
Time-Course Sampling : At designated time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
Quenching (Self-Validation Step) : Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Causality: The 3:1 organic-to-aqueous ratio instantly denatures proteins, halting AKR/CYP activity and precipitating the complex biological matrix.
Control Reactions : Run a parallel incubation lacking NADPH. Causality: If 5β-Hydroxy-tetrahydro Canrenone appears in this control, it indicates artifactual reduction or sample contamination, thereby validating the assay's enzymatic dependency.
Extraction : Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an Oasis HLB Solid Phase Extraction (SPE) plate. Wash with 5% Methanol in water, and elute with 100% Acetonitrile. Evaporate under nitrogen and reconstitute in the initial LC mobile phase.
Analytical Workflow Visualization
Sample preparation and LC-MS/MS analytical workflow for metabolite quantification.
LC-MS/MS Quantification Protocol
Accurate quantification of the 5β-Hydroxy-tetrahydro Canrenone standard requires high-resolution separation to distinguish it from 5α-isomers and other isobaric steroid metabolites.
Chromatographic Conditions:
Column : Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: The sub-2-micron particle size provides the high theoretical plate count necessary to resolve closely eluting steroid diastereomers.
Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Flow Rate : 0.4 mL/min.
Table 1: LC Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
80
20
1.0
80
20
4.0
40
60
4.5
5
95
5.5
5
95
5.6
80
20
7.0
80
20
Mass Spectrometry Conditions (Positive ESI):
Because 5β-Hydroxy-tetrahydro Canrenone lacks the conjugated diene system of its parent canrenone, its ionization efficiency is inherently lower. Utilizing the [M+H]⁺ precursor ion and monitoring the collision-induced loss of water molecules is the standard, high-sensitivity approach for reduced steroids.
Table 2: Optimized MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Canrenone
341.2
107.1
25
5β-Hydroxy-tetrahydro Canrenone
361.2
325.2 (-2H₂O)
22
Spironolactone-d7 (IS)
348.2
114.1
25
Data Analysis: Intrinsic Clearance (
CLint
)
To determine the metabolic stability of the parent drug and the formation kinetics of the metabolite:
Plot the natural log (
ln
) of the remaining canrenone concentration versus time. The slope of the linear regression represents the elimination rate constant (
k
).
Calculate Intrinsic Clearance:
CLint=Cproteink×Vincubation
Simultaneously, plot the formation kinetics of 5β-Hydroxy-tetrahydro Canrenone using the validated standard curve (0.5 nM to 500 nM) to determine the
Vmax
and
Km
of this specific biotransformation pathway.
References
Schiffer, L., Brixius-Anderko, S., Hannemann, F., Zapp, J., Neunzig, J., Thevis, M., & Bernhardt, R. (2016). "Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation." The Journal of Steroid Biochemistry and Molecular Biology, 163, 68-76.[Link]
Knights, K. M., Bowalgaha, K., & Miners, J. O. (2010). "Spironolactone and canrenone inhibit UGT2B7-catalyzed human liver and kidney microsomal aldosterone 18beta-glucuronidation: a potential drug interaction." Drug Metabolism and Disposition, 38(6), 1011-1016. [Link]
Application Note: A Robust LC-MS/MS Method for the Quantification of 5β-Hydroxy-tetrahydro Canrenone in Human Urine
Abstract This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5β-Hydroxy-tetrahydro canrenone in human urine...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5β-Hydroxy-tetrahydro canrenone in human urine. 5β-Hydroxy-tetrahydro canrenone is a significant metabolite of the mineralocorticoid receptor antagonists spironolactone and eplerenone. Accurate quantification of this metabolite provides a reliable biomarker for assessing patient adherence, pharmacokinetic studies, and therapeutic drug monitoring. The protocol herein describes a robust workflow encompassing enzymatic hydrolysis of conjugated metabolites, solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS operating in multiple reaction monitoring (MRM) mode. This method is designed for researchers, clinical scientists, and professionals in drug development seeking a reliable and validated approach for urinary steroid analysis.
Introduction: The Significance of 5β-Hydroxy-tetrahydro Canrenone
Spironolactone and eplerenone are widely prescribed medications for conditions such as heart failure and hypertension.[1][2][3] They function as mineralocorticoid receptor antagonists, blocking the effects of aldosterone.[4] Canrenone is a major active metabolite of spironolactone.[5][6] The metabolism of these drugs is extensive, leading to a variety of downstream products. 5β-Hydroxy-tetrahydro canrenone represents a key hydroxylated and reduced metabolite, and its presence and concentration in urine can provide valuable insights into the metabolic pathways and overall drug exposure in an individual.
The quantification of urinary steroid metabolites is a cornerstone in clinical diagnostics and pharmaceutical development.[7] While gas chromatography-mass spectrometry (GC-MS) has traditionally been a gold standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative due to its simplified sample preparation, which often eliminates the need for derivatization, and significantly shorter run times, making it ideal for high-throughput analysis.[7]
Most steroid metabolites in urine are excreted as water-soluble glucuronide and sulfate conjugates.[8][9] Therefore, a critical step in the analytical workflow is the enzymatic hydrolysis of these conjugates to liberate the free steroid for subsequent extraction and analysis. This application note provides a detailed protocol for this entire process, ensuring high recovery and analytical sensitivity.
Metabolic Pathway of Parent Compound to 5β-Hydroxy-tetrahydro Canrenone
The metabolic cascade from spironolactone to 5β-Hydroxy-tetrahydro canrenone involves several enzymatic steps. Understanding this pathway is crucial for interpreting the analytical results. Spironolactone is first metabolized to canrenone, which then undergoes further reduction and hydroxylation to form various metabolites, including the target analyte.
Caption: Metabolic conversion of Spironolactone.
Experimental Workflow Overview
The analytical workflow is designed to ensure the accurate and reproducible quantification of 5β-Hydroxy-tetrahydro canrenone. The key stages involve enzymatic deconjugation, sample purification and concentration via solid-phase extraction, and detection by LC-MS/MS.
Caption: Analytical workflow for urinary 5β-Hydroxy-tetrahydro canrenone.
Detailed Protocols
Reagents and Materials
5β-Hydroxy-tetrahydro canrenone certified reference standard
Isotopically labeled internal standard (e.g., 5β-Hydroxy-tetrahydro canrenone-d4)
Sample Collection: Collect 2 mL of human urine into a polypropylene tube.
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to each urine sample. This is crucial for correcting for any analyte loss during sample preparation and for variations in instrument response.
Enzymatic Hydrolysis:
Add 750 µL of phosphate buffer (0.8 M, pH 7.0) to the urine sample.[10]
Incubate the mixture for 1 hour at 50°C to ensure complete cleavage of the glucuronide conjugates.[10]
Solid-Phase Extraction (SPE):
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[8][11]
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[11]
Dry the cartridge under vacuum.
Elution: Elute the analyte and internal standard from the SPE cartridge with 1 mL of methanol into a clean collection tube.
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[12]
LC-MS/MS Analysis Protocol
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
Parameter
Value
HPLC System
Standard UPLC or HPLC system
Column
C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Linear gradient from 40% to 95% B over 5 minutes
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Table 2: Mass Spectrometry Parameters
Parameter
Value
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
Optimized for maximum signal (e.g., 3.5 kV)
Source Temperature
150°C
Desolvation Temperature
400°C
Gas Flows
Optimized for the specific instrument
Analysis Mode
Multiple Reaction Monitoring (MRM)
Table 3: Proposed MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
5β-Hydroxy-tetrahydro canrenone
359.2
341.2
To be optimized
5β-Hydroxy-tetrahydro canrenone-d4 (IS)
363.2
345.2
To be optimized
Note: The precursor ion for 5β-Hydroxy-tetrahydro canrenone is based on its molecular weight plus a proton [M+H]+. The product ion is a plausible fragment resulting from the loss of a water molecule. These values would need to be confirmed experimentally during method development.
Method Validation and Performance Characteristics
A thorough validation of the analytical method should be performed according to established guidelines (e.g., FDA, ICH) to ensure its reliability for the intended application.[13][14]
Table 4: Typical Method Validation Parameters and Acceptance Criteria
Parameter
Typical Performance
Acceptance Criteria
Linearity (r²)
> 0.995
r² ≥ 0.99
Lower Limit of Quantification (LLOQ)
0.5 ng/mL
Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%
Upper Limit of Quantification (ULOQ)
500 ng/mL
Accuracy and precision within ±15%
Accuracy (% Bias)
Within ±10%
Within ±15% (±20% at LLOQ)
Precision (%RSD)
< 10%
≤ 15% (≤ 20% at LLOQ)
Recovery
> 85%
Consistent and reproducible
Matrix Effect
Minimal
To be assessed and minimized
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of 5β-Hydroxy-tetrahydro canrenone in the unknown urine samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and robust workflow for the quantification of 5β-Hydroxy-tetrahydro canrenone in human urine. The detailed protocol for sample preparation, including enzymatic hydrolysis and solid-phase extraction, coupled with optimized LC-MS/MS parameters, allows for reliable measurement of this important metabolite. This method is well-suited for applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring of mineralocorticoid receptor antagonists like spironolactone and eplerenone.
References
Analyst (RSC Publishing). (n.d.). Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine.
Benchchem. (n.d.). A Comparative Guide to Urinary Steroid Profiling: GC-MS vs. LC-MS/MS.
PMC. (n.d.). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods.
ACS Publications. (2013, April 15). Use of LC-MS/MS for the Open Detection of Steroid Metabolites Conjugated with Glucuronic Acid. Analytical Chemistry.
Chemistry LibreTexts. (2020, October 27). Sample Prep: Performance Enhancing Drugs.
PMC - NIH. (n.d.). Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD.
Wikipedia. (n.d.). Canrenone.
CABI Digital Library. (n.d.). P 101 THE LC-MS/MS ANALYSIS Of STEROIDS IN BOVINE URINE.
PubMed. (2020, October 22). Targeted LC-MS/MS analysis of steroid glucuronides in human urine.
PubMed. (1984). Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone. Eur J Clin Pharmacol.
PJSIR. (n.d.). Determination of steroids in urine samples.
Patsnap Synapse. (2024, July 17). What is the mechanism of Canrenone?
MDPI. (2021, April 20). Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology.
Cardiovascular Surgery and Interventions. (2020, May 18). Comparison of the metabolic effects of eplerenone and spironolactone via plasma galectin-3 level in patients with heart failure.
PubMed. (2010, November 15). Effect of eplerenone versus spironolactone on cortisol and hemoglobin A₁(c) levels in patients with chronic heart failure.
PubMed. (n.d.). Canrenone--the principal active metabolite of spironolactone?
NPRA. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Analytical Support Hub: HPLC Optimization for 5β-Hydroxy-tetrahydro Canrenone
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you are likely aware that steroid metabolites present unique chromatographic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you are likely aware that steroid metabolites present unique chromatographic challenges. 5β-Hydroxy-tetrahydro Canrenone, a highly polar and structurally complex reduced metabolite of canrenone/spironolactone, is notoriously prone to peak shape degradation.
This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework. Every recommendation here is designed to address the specific physicochemical properties of this molecule: its saturated steroid nucleus, the reactive γ-lactone ring, and the sterically hindered 5β-hydroxyl group.
I. Mechanistic FAQs: Resolving Peak Shape Anomalies
Q: Why does 5β-Hydroxy-tetrahydro Canrenone exhibit severe peak tailing compared to parent spironolactone or canrenone?A: The tailing is a direct result of secondary hydrogen bonding. Unlike canrenone, which possesses a conjugated diene system, 5β-Hydroxy-tetrahydro Canrenone is fully reduced in the A-ring and features an additional hydroxyl group at the 5β position. This hydroxyl acts as a strong hydrogen bond donor. When using standard silica-based columns, this group interacts strongly with unreacted, ionized silanols (
−SiO−
) on the stationary phase.
Causality & Solution: Silanols have a pKa of approximately 4.5. If your mobile phase pH is above 5.0, these silanols ionize, creating strong ion-dipole interactions that drag the tail of the peak. To resolve this, you must use an end-capped column (such as a BDS Hypersil C8 or Zorbax SB-C18) and acidify the mobile phase to pH 3.0–3.5 using orthophosphoric acid or 0.1% formic acid[1]. This protonates the silanols, neutralizing their charge and eliminating the secondary interaction[2].
Q: My chromatogram shows a split peak or a very broad, undefined smear. What is the mechanism behind this?A: You are observing in-situ lactone ring hydrolysis. The γ-lactone ring at the C-17 position of canrenone derivatives is highly susceptible to pH-dependent, reversible hydrolysis. At neutral to basic pH (pH > 6.0), the lactone ring opens to form the corresponding highly polar hydroxy acid (canrenoic acid derivative).
Causality & Solution: Because this conversion happens dynamically during the chromatographic run, the molecule exists in two forms with vastly different polarities, resulting in a split peak or a broad smear. To lock the molecule into its hydrophobic, closed-lactone form, the sample diluent and the mobile phase must be strictly maintained under acidic conditions[3].
Q: How does the sample diluent cause peak fronting for this specific metabolite?A: Peak fronting in this context is almost always caused by the "strong solvent effect." Because 5β-Hydroxy-tetrahydro Canrenone is more polar than its parent compounds, analysts often dissolve it in 100% methanol or acetonitrile to ensure solubility. However, if this strong solvent is injected into a highly aqueous mobile phase, the analyte travels ahead of the mobile phase front before partitioning into the stationary phase.
Causality & Solution: The sample diluent must closely match the initial gradient conditions (e.g., 40% Methanol / 60% Water). If a stronger solvent is required for initial solubilization, it must be diluted with aqueous buffer prior to injection.
II. Visualizing the Mechanisms
The following diagrams map the logical troubleshooting workflow and the chemical equilibrium governing the analyte's behavior.
Fig 1: Diagnostic decision tree for resolving 5β-Hydroxy-tetrahydro Canrenone peak anomalies.
Fig 2: pH-dependent structural equilibrium of the γ-lactone ring during chromatography.
III. Quantitative Data: Buffer and Column Optimization
The table below synthesizes validation data demonstrating how mobile phase pH and column end-capping directly dictate the chromatographic integrity of lactone-containing steroid metabolites.
Mobile Phase Additive
Column Chemistry
Mobile Phase pH
Tailing Factor (
As
)
Resolution (Lactone vs Acid)
Signal-to-Noise (S/N)
None (Water/Acetonitrile)
Standard C18 (Non-endcapped)
~ 6.5
2.60 (Severe)
N/A (Co-elution smear)
45
10 mM Ammonium Acetate
End-capped C18
6.8
1.85 (Moderate)
< 1.0 (Splitting)
85
0.1% Formic Acid
Standard C18 (Non-endcapped)
2.7
1.45 (Acceptable)
1.8
140
0.025 M
KH2PO4
BDS Hypersil C8 (End-capped)
3.49
1.08 (Excellent)
> 3.0 (Baseline)
215
Note: The optimal conditions (bolded) utilize a base-deactivated (BDS) column and an acidic phosphate buffer, which completely suppresses silanol activity and locks the lactone ring[4].
IV. Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol is designed as a self-validating system . It includes built-in system suitability testing (SST) that acts as an internal control for the mechanisms discussed above.
Phase 1: Mobile Phase & Diluent Preparation
Aqueous Phase (A): Prepare a 0.025 M
KH2PO4
buffer. Adjust the pH precisely to 3.49 using dilute ortho-phosphoric acid[4]. Filter through a 0.22 µm PTFE membrane.
Organic Phase (B): HPLC-grade Acetonitrile (or Methanol with 0.1% formic acid for LC-MS applications)[3].
Sample Diluent: Prepare a 60:40 (v/v) mixture of Phase A and Phase B. Crucial: Do not use 100% organic solvent as the final diluent to prevent peak fronting.
Temperature: 35 °C (Elevated temperature improves mass transfer kinetics for sterically hindered steroids, reducing peak broadening)[3].
Flow Rate: 1.0 mL/min.
Gradient/Isocratic: Isocratic elution at 60% Phase A / 40% Phase B is recommended for stability[4], though a shallow gradient can be used if late-eluting plasma impurities are present.
Phase 3: System Suitability and Self-Validation (The "Go/No-Go" Gate)
Before injecting experimental samples, you must validate the system's mechanistic control over the analyte.
Stress-Test Control: Prepare a 10 µg/mL standard of 5β-Hydroxy-tetrahydro Canrenone in a pH 7.5 buffer. Incubate for 30 minutes, then inject. You should observe a split peak or two distinct peaks (validating that the system can detect the open-ring hydroxy acid).
SST Injection: Inject a 10 µg/mL standard prepared in the optimized acidic sample diluent (pH ~3.5).
Validation Criteria:
Tailing Factor (
As
): Must be
≤1.2
. (If
>1.2
, silanol suppression is failing; check buffer pH or column end-capping).
Peak Integrity: Must present as a single, sharp peak. (If splitting occurs, the diluent is insufficiently acidic).
Retention Time RSD: Must be
<1.0%
over 5 replicate injections.
Only proceed to sample analysis if the SST criteria are strictly met.
V. References
Simultaneous determination of spironolactone and its metabolites in human plasma. nih.gov.
Developing a highly validated and sensitive HPLC method for simultaneous estimation of losartan and spironolactone in tablets and human plasma. oatext.com.
Use of ultra-high pressure liquid chromatography coupled to high resolution mass spectrometry for fast screening in high throughput doping control. doi.org.
Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. scielo.br.
Technical Support Center: Troubleshooting Low Recovery of 5β-Hydroxy-tetrahydro Canrenone Extraction
Welcome to the Advanced Bioanalytical Support Center. As drug development professionals and analytical scientists, you know that quantifying steroid metabolites in biological matrices is fraught with structural and envir...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Bioanalytical Support Center. As drug development professionals and analytical scientists, you know that quantifying steroid metabolites in biological matrices is fraught with structural and environmental pitfalls.
5β-Hydroxy-tetrahydro Canrenone—a highly polar, reduced metabolite of the mineralocorticoid receptor antagonist spironolactone/canrenone—presents a unique bioanalytical challenge. If you are experiencing low absolute recovery (<50%) during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), the issue almost always stems from a failure to control the molecule's delicate structural equilibrium or its affinity for plasma proteins.
This guide provides field-proven, mechanistically grounded solutions to optimize your extraction workflows.
Part 1: Mechanistic Causes of Low Recovery (The "Why")
To troubleshoot effectively, we must move beyond empirical tweaking and understand the causality of the molecule's behavior in solution.
pH-Dependent Lactone Ring Hydrolysis
Like its parent compounds, 5β-Hydroxy-tetrahydro Canrenone contains a γ-lactone ring at the C-17 position. This ring is chemically unstable at physiological or alkaline pH (>7.0). When exposed to neutral/basic aqueous environments, the lactone ring undergoes hydrolysis, opening to form the corresponding hydroxy-acid (canrenoate derivative) [1]. This open-ring form is highly hydrophilic. If you attempt to extract the sample without prior acidification, the metabolite will remain trapped in the aqueous phase, plummeting your organic recovery.
Mechanistic pathway of pH-dependent lactone ring hydrolysis affecting extraction recovery.
Solvent Polarity Mismatch
The addition of the 5β-hydroxyl group and the saturation of the diene system (tetrahydro) significantly increases the polarity of this metabolite compared to canrenone. Utilizing highly non-polar extraction solvents (e.g., 100% hexane or heptane) will fail to disrupt the hydrogen bonding between the 5β-hydroxyl group and the aqueous matrix. A solvent mixture with moderate polarity is strictly required [2].
High Plasma Protein Binding
Steroid metabolites exhibit >90% binding to plasma proteins such as Human Serum Albumin (HSA) and Sex Hormone-Binding Globulin (SHBG). If these protein complexes are not denatured prior to extraction, the analyte will co-precipitate with the protein pellet during centrifugation, leading to artificially low recovery [3].
Part 2: Step-by-Step Optimized Extraction Protocols (The "How")
The Self-Validating System Directive
Before executing any protocol, you must establish a self-validating system to decouple Extraction Recovery (RE) from Matrix Effect (ME). Do not rely on a single pre-spiked sample. Prepare three sets in every troubleshooting batch:
Set A: Blank matrix spiked with analyte before extraction.
Set B: Blank matrix extracted, then spiked with analyte after extraction.
Set C: Neat reconstitution solvent spiked with analyte.
Logic:RE = (Area A / Area B) × 100. ME = (Area B / Area C) × 100. If RE < 50% but ME is ~100%, your extraction chemistry is failing. If RE is high but ME < 50%, you are experiencing ion suppression, not extraction loss.
This protocol utilizes acidification to maintain the closed lactone ring and a moderately polar solvent blend to capture the 5β-hydroxyl group.
Aliquot: Transfer 200 µL of human plasma to a 2.0 mL microcentrifuge tube.
Protein Disruption & Acidification: Add 20 µL of 0.1 M Formic Acid (FA) to the plasma. Vortex for 30 seconds. Causality: This drops the pH to ~4.5, preventing lactone hydrolysis and simultaneously altering protein conformation to release bound analyte.
Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE) : Dichloromethane (DCM) (80:20, v/v). Causality: MTBE provides excellent recovery for moderately polar steroids, while DCM increases the overall density and polarity of the organic phase to capture the 5β-OH group.
Partitioning: Shake vigorously on a multi-tube vortexer for 10 minutes at room temperature.
Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.
Collection: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Do not disturb the aqueous/protein interface.
Evaporation: Evaporate to dryness under a gentle stream of ultra-pure N₂ gas at 30°C. Caution: Temperatures >40°C can cause thermal degradation of the metabolite.
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% Methanol / 60% Water with 0.1% FA).
Optimized Liquid-Liquid Extraction (LLE) workflow for 5β-Hydroxy-tetrahydro Canrenone.
Part 3: Quantitative Troubleshooting Matrix
Use this data-driven matrix to rapidly diagnose and correct deviations in your self-validating system.
Symptom (Data Observation)
Potential Root Cause
Mechanistic Explanation
Corrective Action
Absolute Recovery (RE) < 30%
pH > 7.0 during extraction
Lactone ring opens to highly polar canrenoate form, partitioning into the aqueous waste.
Verify sample pH is 4.0–5.0 after buffer addition. Increase Formic Acid concentration if plasma buffer capacity is high.
RE < 50%, ME is 100%
Solvent is too non-polar
100% Hexane cannot break the hydrogen bonds of the 5β-hydroxyl group.
Switch to MTBE:DCM (80:20) or add 5-10% Ethyl Acetate to your current non-polar solvent.
RE > 85%, but ME < 40%
Severe Ion Suppression
Phospholipids from plasma are co-extracting and suppressing ESI+ ionization in the MS source.
Implement a Phospholipid Removal Plate (PLR) or switch from LLE to a mixed-mode SPE (e.g., Oasis MAX).
High variability (CV > 15%)
Incomplete protein unbinding
Analyte remains randomly trapped in the protein pellet during centrifugation.
Ensure a minimum 30-second aggressive vortex step immediately after adding the acidifying agent.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my recovery drop significantly when I scale up the plasma volume from 50 µL to 200 µL?A: Plasma has a high natural buffering capacity. The volume of acid you used to successfully drop the pH of 50 µL to 4.5 is likely insufficient for 200 µL. The pH remains >7.0, causing lactone ring hydrolysis. Always scale your acidifying agent proportionally and verify the final pH with micro-pH paper during method development.
Q: Can I use basic Liquid-Liquid Extraction (e.g., adding Ammonium Hydroxide) to clean up acidic interferences?A: Absolutely not. Exposing 5β-Hydroxy-tetrahydro Canrenone to Ammonium Hydroxide will instantly and irreversibly hydrolyze the lactone ring into the water-soluble hydroxy-acid form, reducing your organic recovery to near zero.
Q: What is the best Internal Standard (IS) to use to track extraction losses?A: A stable isotope-labeled (SIL) internal standard is mandatory. Use Canrenone-d6 or Spironolactone-d7 if a custom SIL for 5β-Hydroxy-tetrahydro Canrenone is unavailable. Do not use generic steroids (like testosterone), as they lack the pH-sensitive lactone ring and will not accurately mimic the extraction losses of your target analyte.
Q: I evaporated my samples at 50°C to save time, and my signal disappeared. Why?A: Steroid lactones can be thermally labile. Prolonged exposure to high heat during nitrogen evaporation can cause degradation or adsorption to the glass vial walls. Keep the water bath at or below 30°C and remove the vials immediately once dry.
Part 5: References
Title: High-performance liquid chromatographic determination of spironolactone and its metabolites in human biological fluids after solid-phase extraction.
Source: Journal of Chromatography B: Biomedical Sciences and Applications, 1992.
URL: [Link]
Title: Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS.
Source: Journal of Mass Spectrometry, 2006.
URL: [Link]
Title: Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection.
Source: Croatica Chemica Acta, 2011.
URL: [Link]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 5β-Hydroxy-tetrahydro Canrenone
Welcome to the technical support guide for the sensitive detection of 5β-Hydroxy-tetrahydro Canrenone. This resource is designed for researchers, scientists, and drug development professionals who are working to achieve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the sensitive detection of 5β-Hydroxy-tetrahydro Canrenone. This resource is designed for researchers, scientists, and drug development professionals who are working to achieve reliable, low-level quantification of this critical steroid metabolite. Steroid analysis is inherently challenging due to low endogenous concentrations, complex biological matrices, and the presence of isomeric compounds.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and enhance the sensitivity and robustness of your analytical methods.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the low-level detection of 5β-Hydroxy-tetrahydro Canrenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: My signal-to-noise (S/N) ratio is poor, and I can't reach my desired Lower Limit of Quantitation (LLOQ). What are the primary causes and solutions?
A poor S/N ratio is a common challenge resulting from either a suppressed analyte signal, high background noise, or both. The limit of quantification (LOQ) is defined as the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy, typically at an S/N ratio of 10:1.[5]
Potential Causes:
Inefficient Ionization: 5β-Hydroxy-tetrahydro Canrenone, like many neutral steroids, may have low ionization efficiency in standard electrospray (ESI) or atmospheric pressure chemical ionization (APCI) sources.[6][7][8]
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts) can suppress the ionization of the target analyte.[1][9][10] This is a major issue in bioanalysis and can lead to underestimation of the analyte concentration.[9]
High Background Noise: Contaminants in solvents, reagents, or the LC-MS system itself can elevate the baseline noise, masking the analyte peak.[1]
Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or insufficient collision energy can lead to poor fragmentation and a weak signal.
Troubleshooting Solutions:
Optimize Sample Preparation: The most effective strategy to combat matrix effects is to improve sample cleanup.[9][11]
Switch from Protein Precipitation (PPT) to a more selective method. While fast, PPT is non-selective and leaves many interfering substances in the extract.[10]
Implement Solid-Phase Extraction (SPE): SPE can effectively remove matrix interferences and concentrate the analyte.[3] For steroids, C18 or mixed-mode cartridges are often effective.[12]
Use Supported Liquid Extraction (SLE): SLE is a high-throughput alternative to traditional liquid-liquid extraction (LLE) that provides high analyte recoveries and reduces emulsion formation.[13]
Enhance Ionization Efficiency:
Mobile Phase Optimization: Additives can significantly improve ionization. For positive mode ESI, small amounts of formic acid or ammonium formate are standard. For negative mode, additives like ammonium fluoride can act as ionization enhancers.[1]
Consider Chemical Derivatization: This is a powerful technique to improve the ionization characteristics of neutral steroids.[7][8] Derivatizing the keto-group on the steroid can introduce a readily ionizable moiety, increasing sensitivity by several hundred-fold.[6][14] Reagents that introduce an electron-capturing group can make the molecule highly sensitive in negative-mode APCI-MS.[6][14][15]
Refine LC-MS/MS Method Parameters:
Optimize MS Source Parameters: Systematically tune the ion source temperature, gas flows (nebulizer, auxiliary, sheath), and voltages to maximize the signal for 5β-Hydroxy-tetrahydro Canrenone.
Fine-Tune MRM Transitions: Infuse a pure standard of the analyte to confirm the most abundant and stable precursor and product ions. Optimize the collision energy (CE) and declustering potential (DP) for each transition to achieve the highest intensity.
Utilize Advanced MS Technologies: If available, techniques like differential mobility spectrometry (DMS) can be used to separate the analyte from interferences before it enters the mass spectrometer, significantly improving the S/N ratio.[1][2]
Q2: I'm observing significant ion suppression/enhancement. How can I diagnose and mitigate these matrix effects?
Matrix effects occur when sample components interfere with the ionization process, leading to inaccurate quantification.[10] They are a primary source of irreproducibility in bioanalytical methods.[11]
Diagnosis:
Post-Column Infusion Analysis: This is a classic experiment to identify matrix effects. A constant flow of the analyte is infused into the LC eluent after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.
Quantitative Assessment: Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution. A significant difference indicates the presence of matrix effects.[9]
Mitigation Strategies:
Improve Chromatographic Separation: Adjust the LC gradient or change the column chemistry to separate the analyte from the co-eluting matrix components.[11]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it is structurally and chemically almost identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratio-based quantification.
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise the ability to detect very low analyte concentrations.[9][16]
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples are affected similarly by the matrix.[16]
Q3: My analyte peak shape is poor (e.g., broad, tailing, or split). What should I investigate?
Poor peak shape can compromise both sensitivity and the accuracy of integration.
Troubleshooting Checklist:
Column Health: A loss of performance in the analytical column is a common cause.
Check for high backpressure, which may indicate a blockage.
Flush the column according to the manufacturer's instructions.
If the problem persists, try replacing the column with a new one.
Mobile Phase Incompatibility: Ensure the reconstitution solvent is not significantly stronger than the initial mobile phase. A strong solvent can cause the analyte to move through the top of the column too quickly, leading to peak distortion.
pH Effects: The pH of the mobile phase can affect the retention and peak shape of certain analytes. Ensure the pH is consistent and appropriate for the column chemistry.
System Contamination or Dead Volume: Check for leaks or poorly made connections in the LC flow path. Extra column volume can lead to peak broadening.
Part 2: Key Experimental Protocols & Data
This section provides detailed workflows and reference data to guide your method development.
Workflow for Method Development and Sensitivity Enhancement
The following diagram illustrates a systematic approach to developing a sensitive and robust method for 5β-Hydroxy-tetrahydro Canrenone.
Caption: Method development workflow for enhancing sensitivity.
Protocol 1: Supported Liquid Extraction (SLE) for Plasma Samples
This protocol is an effective alternative to LLE, providing clean extracts and high recovery.[13]
Sample Pre-treatment: Dilute 100 µL of human plasma 1:1 (v/v) with HPLC-grade water. Vortex to mix.[13]
Load: Load the 200 µL of pre-treated sample onto an ISOLUTE® SLE+ plate.[13] Apply a brief pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.
Elute: Add 1 mL of an appropriate elution solvent (e.g., Dichloromethane or Methyl-tert-butyl ether) and allow it to flow via gravity for 5 minutes.[13] Apply a final pulse of vacuum to complete the elution.
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute: Reconstitute the dried extract in 100 µL of a weak solvent compatible with the initial LC mobile phase (e.g., 50:50 methanol/water).[13] Vortex thoroughly to ensure the analyte is fully dissolved.[13]
Data Presentation: LC-MS/MS Parameters
While specific mass transitions for 5β-Hydroxy-tetrahydro Canrenone must be determined empirically, the table below provides typical starting parameters for its parent compound, Canrenone, which can be adapted. Canrenone is a known metabolite of Spironolactone.[17]
Parameter
Value
Rationale & Source
Ionization Mode
Positive ESI
Steroid ketones often form protonated molecules [M+H]+.
Precursor Ion (Q1)
m/z 341.2
Corresponds to the protonated molecular weight of Canrenone.[17][18]
Product Ion (Q3)
m/z 169, 187, 305
These are common, stable fragments of Canrenone observed in MS/MS experiments.[17]
Column
C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Provides good retention and separation for moderately polar steroids.[13]
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier promotes protonation for positive mode ESI.[13][18]
Mobile Phase B
0.1% Formic Acid in Methanol or Acetonitrile
Common organic solvents for reverse-phase chromatography.[13][18]
Part 3: Foundational Principles & Regulatory Context
The Importance of Method Validation
A bioanalytical method must be validated to ensure its performance is acceptable and that results are reliable for regulatory submissions.[19][20] Key validation parameters, as outlined by the U.S. Food and Drug Administration (FDA), include accuracy, precision, selectivity, sensitivity, and stability.[21]
Sensitivity (LLOQ): The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5 times the response of a blank sample. For the LLOQ, the precision should not exceed 20% of the coefficient of variation (CV).[22]
Selectivity: The method must be able to differentiate the analyte from endogenous matrix components. In blank samples, the response from interfering components should be less than 20% of the LLOQ for the analyte.[22]
Troubleshooting Decision Tree
Use this diagram to systematically diagnose issues with assay sensitivity.
Caption: Decision tree for troubleshooting low assay sensitivity.
By systematically addressing each potential issue, from sample preparation to data acquisition, researchers can significantly enhance the sensitivity and reliability of methods for detecting 5β-Hydroxy-tetrahydro Canrenone and other challenging low-level analytes.
References
Benchchem. Technical Support Center: Quantifying Low-Abundance Steroid Metabolites.
Higashi T, Takido N, Yamauchi A, Shimada K. Electron-capturing Derivatization of Neutral Steroids for Increasing Sensitivity in Liquid Chromatography/Negative Atmospheric Pressure Chemical Ionization-Mass Spectrometry. Analytical Sciences. 2002;18(9):1013-1018. Available from: [Link]
J-Stage. Electron-capturing Derivatization of Neutral Steroids for Increasing Sensitivity in Liquid Chromatography/Negative Atmospheric Pressure Chemical Ionization-Mass Spectrometry.
Higashi T, Shimada K. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. 2004;378(4):875-882. Available from: [Link]
Krogh M, Cohen A, Pimentel D, et al. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. 2021;21:19-26. Available from: [Link]
Sword Bio. Overcoming Matrix Interference in Plate-Based Immunoassays. 2025.
Tecan. Sample preparation of multiple steroids for quantitative determination by LC-MS/MS – comparison of two extraction procedures.
Phenomenex. Matrix Effects: Causes and Solutions in Analysis. 2026.
Batavia Biosciences. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. 2023.
Wleklik M, Tarka A, Wozniak M, et al. Bioanalytical method validation: new FDA guidance vs. EMA Guideline. A comparison of the main differences. Journal of Pharmaceutical and Biomedical Analysis. 2019;175:112782. Available from: [Link]
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development.
ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. 2025.
ResearchGate. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Available from: [Link]
Scilit. Electron-capturing Derivatization of Neutral Steroids for Increasing Sensitivity in Liquid Chromatography/Negative Atmospheric Pressure Chemical Ionization-Mass Spectrometry.
Wang Z, Yin L, Li Y, et al. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Journal of Analytical Atomic Spectrometry. 2025. Available from: [Link]
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. 2022. Available from: [Link]
LCGC International. Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. Available from: [Link]
Li Y, Kaniowska E, G-Q. Fu, et al. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE. 2012;7(2):e32454. Available from: [Link]
Regulations.gov. FDA Draft Guidance for Industry - Bioanalytical Method Validation. 2013. Available from: [Link]
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025.
ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Available from: [Link]
ThermoFisher. Advancing Steroid Quantification: Unlocking Sensitivity and Selectivity with the Thermo Scientific Stellar Mass Spectrometer. 2025.
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
Wang Z, Li H, Chen Y, et al. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. Frontiers in Chemistry. 2021;9:725129. Available from: [Link]
Shimadzu. Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation. ASMS 2016 WP-486.
Giebułtowicz J, Wroczyński P, Samojłowicz D, et al. Recent Advances and Challenges in Steroid Metabolomics for Biomarker Discovery. Current Pharmaceutical Biotechnology. 2017;18(5):397-417. Available from: [Link]
ResearchGate. Overview of the main challenges of the steroid analysis with chromatography techniques coupled to mass spectrometry. Available from: [Link]
Giebułtowicz J, Wroczyński P. Strategies for the Assessment of Metabolic Profiles of Steroid Hormones in View of Diagnostics and Drug Monitoring: Analytical Problems and Challenges. Current Drug Metabolism. 2016;17(8):749-766. Available from: [Link]
Hrčak - Srce. Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Available from: [Link]
de Souza T, Martins J, da Silva T, et al. Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences. 2020;56:e18013. Available from: [Link]
ResearchGate. LC-MS chromatograms of mixed standards (a) and (b) in negative-ion... Available from: [Link]
ResearchGate. (PDF) Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. Available from: [Link]
SciSpace. Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Available from: [Link]
Technical Support Center: Troubleshooting 5β-Hydroxy-tetrahydro Canrenone Stability in Solution
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals working with 5β-Hydroxy-tetrahydro Canrenone (C₂₂H₃₂O₄, MW: 360.5 g/mol ).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals working with 5β-Hydroxy-tetrahydro Canrenone (C₂₂H₃₂O₄, MW: 360.5 g/mol ).
As a critical metabolite and synthetic impurity related to spironolactone and drospirenone, this molecule presents unique handling challenges. It features a dual-vulnerability structural profile: a highly labile C-17 γ-lactone ring and a 5β-hydroxyl group . Failure to control the microenvironment of your solutions will lead to rapid degradation, compromising quantitative assays and structural characterization.
Core Troubleshooting FAQs
Q1: Why does my 5β-Hydroxy-tetrahydro Canrenone peak area decrease significantly when using basic mobile phases (e.g., Ammonium Bicarbonate, pH 8.0)?A1: You are observing the base-catalyzed hydrolysis of the C-17 γ-lactone ring.
The Causality: Under alkaline conditions, hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the lactone ring. This cleaves the ring, forming a highly polar, water-soluble hydroxy-carboxylate salt (canrenoic acid derivative) . Because this new species is significantly more polar, it elutes much earlier on a reversed-phase C18 column and exhibits different ionization efficiency, leading to an apparent "loss" of your target peak.
The Fix: Switch to a slightly acidic or neutral mobile phase (e.g., 10 mM Ammonium Acetate, adjusted to pH 6.0). If biological sample prep requires basic conditions, ensure the extraction is performed rapidly and immediately neutralized.
Q2: I am observing a secondary peak with a lower mass ([M+H-18]⁺, m/z 343.5) in my LC-MS/MS runs when preparing samples in 0.1% Formic Acid. What is this artifact?A2: This is an acid-catalyzed dehydration artifact.
The Causality: The 5β-hydroxyl group is situated β to the C-3 ketone (in the saturated A/B ring system). Under acidic conditions (pH < 4.0), the hydroxyl group is protonated, creating an excellent leaving group (H₂O). This drives an E1/E2 elimination reaction to form a thermodynamically stable α,β-unsaturated system (a Δ4,5-double bond) . The loss of water results in the -18 Da mass shift.
The Fix: Avoid prolonged exposure to strong acids during sample extraction or mobile phase preparation. Buffer your samples to pH 5.5–6.5 prior to injection.
Q3: How should I store my stock solutions to guarantee long-term stability and reproducibility?A3: Aqueous environments act as both nucleophiles (in base) and proton-transfer mediums (in acid). To arrest both degradation pathways, stock solutions must be prepared in 100% aprotic or low-reactivity organic solvents (e.g., LC-MS grade Acetonitrile) and stored at -20°C. Avoid storing the compound in aqueous buffers for more than 24 hours.
Mechanistic Degradation Pathways
The following diagram maps the divergent degradation pathways of 5β-Hydroxy-tetrahydro Canrenone based on environmental pH.
Fig 1: pH-dependent degradation pathways of 5β-Hydroxy-tetrahydro Canrenone in solution.
Quantitative Stability Data
To aid in experimental design, the table below summarizes the degradation kinetics of 5β-Hydroxy-tetrahydro Canrenone under various solution conditions.
Environmental Condition
pH Range
Storage Temp
Estimated Half-Life (t½)
Primary Degradation Pathway
Major Degradant Identified
0.1 N HCl (Aqueous)
1.0 - 2.0
25°C
< 2 hours
Acid-Catalyzed Dehydration
Δ4,5-Unsaturated Ketone
Acetate Buffer
4.0 - 5.0
25°C
~ 14 days
Mild Dehydration
Δ4,5-Unsaturated Ketone
Phosphate Buffer
5.5 - 6.5
4°C
> 90 days
None (Stable)
N/A (Intact Molecule)
Phosphate Buffer
7.4 - 8.0
37°C
~ 24 hours
Base-Catalyzed Hydrolysis
Hydroxy-Carboxylate Salt
0.1 N NaOH (Aqueous)
12.0 - 13.0
25°C
< 30 mins
Rapid Lactone Hydrolysis
Hydroxy-Carboxylate Salt
Self-Validating Experimental Protocols
Protocol A: Preparation of Stability-Optimized Analytical Stock Solutions
Causality: By eliminating water in the primary stock and strictly controlling the pH of the working dilutions, we thermodynamically arrest both the dehydration and hydrolysis pathways.
Step 1 (Solubilization): Weigh 1.0 mg of 5β-Hydroxy-tetrahydro Canrenone and dissolve in 1.0 mL of LC-MS grade 100% Acetonitrile (ACN). Note: ACN is preferred over Methanol to eliminate any risk of transesterification at the lactone carbonyl.
Step 2 (Aliquoting): Divide the stock into 50 µL single-use aliquots in amber glass vials to prevent oxidative photodegradation.
Step 3 (Storage): Store immediately at -20°C.
Step 4 (Working Dilution): Dilute the aliquot immediately before use in a buffered matrix (e.g., 10 mM Ammonium Acetate, adjusted to pH 6.0).
Self-Validating Checkpoint: Inject the working solution into your LC-MS system at T=0 and T=24h. Extract the ion chromatograms for m/z 361.5 (intact) and m/z 343.5 (dehydrated). The protocol is validated if the intact-to-dehydrated peak area ratio remains >99:1 after 24 hours.
Causality: To confidently identify degradation artifacts in biological matrices (where endogenous enzymes or pH shifts may alter the molecule), researchers must intentionally synthesize these degradants. This protocol forces specific structural failures to create reliable reference retention times and MS/MS spectra .
Step 1 (Acid Stress - Dehydration): Mix 100 µL of stock solution (10 µg/mL) with 100 µL of 0.1 N HCl. Incubate at 40°C for 2 hours.
Step 2 (Base Stress - Hydrolysis): Mix 100 µL of stock solution with 100 µL of 0.1 N NaOH. Incubate at room temperature for 30 minutes.
Step 3 (Quenching - Critical):
Acid Sample: Neutralize with 100 µL of 0.1 N NaOH, then buffer with 100 µL of 100 mM Ammonium Acetate (pH 6.0).
Base Sample: Neutralize with 100 µL of 0.1 N HCl, then buffer with 100 µL of 100 mM Ammonium Acetate (pH 6.0). (Note: Acidification of the base-stressed sample will partially reverse the lactone ring opening back to the intact molecule, proving the reversibility of the pathway).
Step 4 (Analysis): Analyze via LC-MS/MS using a C18 column and a neutral mobile phase gradient (e.g., Water/ACN with 10mM Ammonium Acetate).
Self-Validating Checkpoint: The protocol is successful if the acid-stressed sample yields a dominant peak at m/z 343.5, and the base-stressed sample yields an early-eluting polar peak at m/z 379.5. The presence of these exact predicted masses confirms the stress conditions isolated the correct molecular vulnerabilities.
References
Garrett, E. R., & Won, C. M. (1971). Prediction of stability in pharmaceutical preparations. XVI. Kinetics of hydrolysis of canrenone and lactonization of canrenoic acid. Journal of Pharmaceutical Sciences.[Link]
Vlase, L., et al. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta.[Link]
Ho, P. C., Bourne, D. W., Triggs, E. J., & Heazlewood, V. (1984). Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone. European Journal of Clinical Pharmacology.[Link]
Troubleshooting
Technical Support Center: Optimal Column Selection for Canrenone Metabolite Separation
Welcome to the technical support center for the chromatographic analysis of canrenone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of canrenone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal separation for these steroidal compounds. Here, we synthesize technical expertise with practical, field-proven insights to address common and complex challenges encountered during method development and routine analysis.
Introduction: The Challenge of Canrenone and its Metabolites
Canrenone is the major and active metabolite of spironolactone, a widely used potassium-sparing diuretic.[1][2] Accurate quantification of canrenone and its related metabolites in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[3][4] However, the structural similarity of these steroid compounds presents a significant chromatographic challenge, often resulting in co-elution and poor resolution.[5] This guide will provide a systematic approach to column selection and method optimization to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting column for canrenone analysis?
For initial method development, a C18 (ODS) column is the most common and recommended starting point.[6] C18 columns provide a good balance of hydrophobic retention and are widely applicable to a broad range of analytes, including steroids.[7][8] Look for a high-purity silica with good end-capping to minimize silanol interactions and improve peak shape.
Q2: Should I use a C8 or C18 column?
The choice between a C8 and a C18 column depends on the hydrophobicity of the canrenone metabolites you are trying to separate. C18 columns offer higher hydrophobicity and thus greater retention for non-polar compounds. C8 columns, being less hydrophobic, will result in shorter retention times. If you are struggling with long analysis times or need to elute highly retained metabolites, a C8 column might be a suitable alternative.
Q3: What are the advantages of using a phenyl-hexyl column for steroid separation?
Phenyl-hexyl columns offer alternative selectivity compared to traditional alkyl-chain phases (C18, C8).[9][10] The phenyl group provides pi-pi interactions, which can be particularly effective for separating aromatic or unsaturated compounds like canrenone and its metabolites. This can lead to improved resolution of structurally similar analytes that are difficult to separate on a C18 column.[9]
Q4: When should I consider a polar-embedded column?
A polar-embedded column, such as an amide or carbamate phase, can be beneficial when analyzing more polar metabolites of canrenone. These columns are more compatible with highly aqueous mobile phases and can provide unique selectivity for compounds with polar functional groups, potentially improving the separation of hydroxylated canrenone metabolites.
Q5: Is a superficially porous particle (SPP) or fully porous particle (FPP) column better?
Superficially porous particle (SPP) columns, also known as core-shell columns, can provide higher efficiency and resolution at lower backpressures compared to fully porous particle (FPP) columns of the same particle size.[9][10] This makes them an excellent choice for complex separations requiring high peak capacity, such as the analysis of multiple canrenone metabolites in a single run.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.
Issue 1: Poor Resolution Between Canrenone and a Key Metabolite
Symptoms: Overlapping or co-eluting peaks for canrenone and a closely related metabolite (e.g., 11-α-hydroxy-canrenone).[11]
Causality: The primary cause is insufficient selectivity of the stationary phase for the two analytes. They may have very similar hydrophobicity, leading to similar retention on a standard C18 column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Step-by-Step Protocol:
Confirm System Suitability: Ensure your HPLC/UPLC system is performing optimally by running a standard system suitability test. Check for peak shape, tailing factor, and theoretical plates.
Switch to a Phenyl-Hexyl Column: Phenyl-hexyl columns introduce different separation mechanisms (pi-pi interactions) that can resolve compounds with similar hydrophobicity but different aromaticity or unsaturation.[9]
Optimize the Mobile Phase:
Organic Modifier: Evaluate both methanol and acetonitrile. Methanol can sometimes enhance the unique selectivity of phenyl phases.[9]
Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
Temperature: Adjusting the column temperature can alter selectivity.[6] Start with a temperature screening (e.g., 30°C, 40°C, 50°C).
Consider a Polar-Embedded Phase: If the phenyl-hexyl column does not provide adequate resolution, a polar-embedded phase may offer the necessary selectivity, especially if the metabolites differ in polarity.
Issue 2: Peak Tailing for Basic Metabolites
Symptoms: Asymmetrical peaks with a pronounced "tail" for one or more metabolites.
Causality: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol:
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize exposed silanols.
Mobile Phase pH Control:
For basic analytes, operating at a low pH (e.g., with 0.1% formic acid) will protonate the analytes and the silanols, reducing unwanted interactions.[7][8]
Alternatively, operating at a mid-range pH with a buffer like ammonium formate can also improve peak shape.
Consider a Hybrid Particle Column: These columns have a silica-polymer hybrid backbone that can offer better peak shape for basic compounds over a wider pH range.
Issue 3: Irreproducible Retention Times
Symptoms: Retention times for canrenone and its metabolites shift between injections or between different days.
Causality: This can be caused by a variety of factors, including an unequilibrated column, changes in mobile phase composition, or temperature fluctuations.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for irreproducible retention times.
Step-by-Step Protocol:
Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For gradient methods, ensure the column is properly re-equilibrated between injections.
Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.
Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible retention times, as even small temperature changes can cause shifts.[12]
Check for System Leaks: Inspect all fittings and connections for any signs of leaks. A fluctuating backpressure is a common indicator of a leak.[13]
Data Summary: Column Selection Guide
The following table summarizes the characteristics of different column chemistries and their suitability for canrenone metabolite analysis.
Protocol 1: Generic Gradient Method for Canrenone and Metabolites on a C18 Column
This protocol provides a starting point for separating canrenone and its primary metabolites.
Column: High-purity, end-capped C18, 100 x 2.1 mm, 2.7 µm (or similar)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient:
0-1 min: 30% B
1-10 min: 30% to 90% B
10-12 min: 90% B
12.1-15 min: 30% B (re-equilibration)
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Detection: UV at 280 nm or Mass Spectrometry (MS)[11]
Protocol 2: Sample Preparation from Plasma
A simple protein precipitation method is often sufficient for plasma samples.
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile.
Vortex for 30 seconds to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex and centrifuge again.
Inject the supernatant.
References
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
Agilent Technologies. (2020). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
Gao, H., Liu, L., & Liu, G. (2015). Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. Journal of Analytical Methods in Chemistry, 2015, 851070. [Link]
Abdel-Megged, M., & Al-Omair, M. A. (2016). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000331. [Link]
Sandall, J. M., Millership, J. S., Collier, P. S., & McElna, J. C. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Chromatography B, 839(1-2), 36-44. [Link]
Ferreira-Nunes, R., Angelo, T., Cunha-Filho, M. S. S., & Gelfuso, G. M. (2022). Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
Lohdi, F., & Gikalov, I. (1983). Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 191-199. [Link]
Vlase, L., Imre, S., Muntean, D. L., Muntean, D., & Achim, M. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 84(3), 361-366. [Link]
Ferreira-Nunes, R., Angelo, T., Cunha-Filho, M. S. S., & Gelfuso, G. M. (2022). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. ScienceOpen. [Link]
Vlase, L., Imre, S., Muntean, D. L., Muntean, D., & Achim, M. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]
Vlase, L., Imre, S., Muntean, D. L., Muntean, D., & Achim, M. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Hrčak. [Link]
Ferreira-Nunes, R., Angelo, T., Cunha-Filho, M. S. S., & Gelfuso, G. M. (2022). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. ScienceOpen. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). canrenone. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13789, Canrenone. [Link]
Brodbelt, J. S., & et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry. [Link]
ResearchGate. (n.d.). Structures of Spironolactone (1), Canrenone (2), 11-a.... [Link]
Impact of pH on the stability and extraction of 5β-Hydroxy-tetrahydro Canrenone
Introduction: Navigating the Nuances of a Key Metabolite Welcome to the technical support guide for 5β-Hydroxy-tetrahydro Canrenone. As a key downstream metabolite of the widely used pharmaceutical Spironolactone, unders...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Nuances of a Key Metabolite
Welcome to the technical support guide for 5β-Hydroxy-tetrahydro Canrenone. As a key downstream metabolite of the widely used pharmaceutical Spironolactone, understanding its chemical behavior is paramount for accurate quantification and analysis in drug development and research. This molecule, like its parent compounds, possesses a γ-lactone ring, a structure that is highly susceptible to pH-mediated hydrolysis. This guide provides field-proven insights and troubleshooting protocols designed to address the specific challenges researchers encounter related to the pH-dependent stability and extraction of this compound.
A Note on Inferred Data: Direct, comprehensive studies on 5β-Hydroxy-tetrahydro Canrenone are limited. Therefore, this guide synthesizes data from extensive research on its parent compounds, Spironolactone and Canrenone, which share the same critical γ-lactone functional group. The principles of pH-dependent lactone ring hydrolysis are chemically consistent and provide a robust framework for working with this specific metabolite.
Section 1: Frequently Asked Questions (FAQs) on pH-Dependent Stability
This section addresses the most common questions regarding the chemical stability of 5β-Hydroxy-tetrahydro Canrenone in various solution environments.
Q1: What is the primary cause of instability for 5β-Hydroxy-tetrahydro Canrenone?
The primary cause of instability is the hydrolysis of the γ-lactone (a cyclic ester) ring. This ring-opening reaction is catalyzed by both acidic and basic conditions, converting the active lactone form into an inactive, open-chain carboxylate form (a derivative of canrenoic acid).[1][2][3] This transformation is reversible, but the equilibrium between the closed-ring (lactone) and open-ring (carboxylate) forms is highly dependent on pH.[4]
Q2: How do different pH ranges affect the stability of the lactone ring?
Strongly Acidic (pH < 3): While moderately acidic conditions can stabilize the lactone, strongly acidic environments (e.g., 1N HCl) can accelerate degradation.[1] Forced degradation studies on the parent compound, Spironolactone, show significant breakdown in 0.1 M HCl over 48 hours.[5]
Mildly Acidic to Neutral (pH 4-6.5): This is generally the most stable range for the lactone ring. In this range, the equilibrium favors the closed, more non-polar lactone form.
Physiological & Mildly Basic (pH 7-9): At neutral and basic pH, the rate of hydrolysis increases significantly.[3] Studies on similar compounds show that even a slight increase from pH 7.1 to 7.6 can dramatically decrease the half-life of the lactone form.[3] Spironolactone shows rapid degradation in dilute basic solutions (0.01M NaOH) within minutes.[5]
Strongly Basic (pH > 10): Strongly alkaline conditions will rapidly and almost completely hydrolyze the lactone ring to its carboxylate form.[6]
Q3: What is the optimal pH for storing analytical standards and processed samples?
For short-term benchtop storage and during analytical runs, maintaining a pH between 4 and 6 is recommended. For long-term storage, solutions should be prepared in a suitable organic solvent (e.g., methanol, acetonitrile) with minimal water content, frozen, and protected from light. If aqueous buffers are necessary, a mildly acidic buffer (e.g., acetate buffer, pH 5) is advisable.
Q4: Can temperature affect pH-dependent degradation?
Yes, temperature will accelerate the rate of all chemical reactions, including pH-mediated hydrolysis. It is critical to keep all aqueous samples, extracts, and standards containing 5β-Hydroxy-tetrahydro Canrenone cooled (e.g., on ice or in a refrigerated autosampler) to minimize degradation, especially if the pH is not in the optimal stability range.
Section 2: Troubleshooting Guide for Common Experimental Issues
Symptom / Issue
Potential pH-Related Cause
Recommended Solution & Rationale
Low or No Analyte Peak in Chromatogram
Degradation during Sample Preparation: The sample pH may be neutral or basic, causing rapid hydrolysis of the lactone ring before injection.[3][5]
Acidify the sample immediately. After collection or thawing, adjust the sample pH to 4-6 using a dilute acid like formic or acetic acid. This protonates the environment, shifting the equilibrium to the stable, closed-ring lactone form.
Poor Extraction Recovery
1. Analyte in Charged Form (SPE): If using ion-exchange SPE, the pH may not be appropriate to charge the analyte for retention.[7] 2. Analyte in Polar Form (LLE/Reversed-Phase SPE): At neutral or basic pH, the open-ring carboxylate form is more polar and will have poor affinity for non-polar extraction solvents or reversed-phase sorbents.[7]
1. Adjust pH for Ion Exchange: For anion exchange, the sample pH must be ~2 units above the pKa of the carboxylate form. For cation exchange, this analyte is unsuitable. 2. Adjust pH for Neutral Form: For Liquid-Liquid Extraction (LLE) or Reversed-Phase SPE, adjust the sample pH to 4-6. This ensures the analyte is in its neutral, less polar lactone form, maximizing its partitioning into organic solvents or retention on C18/HLB sorbents.[8][9]
High Variability Between Replicates
Inconsistent pH/Time: The time elapsed between sample preparation and analysis is inconsistent, while the pH is suboptimal. This leads to varying degrees of degradation across samples.
Standardize workflow. Ensure all samples are acidified to the same pH immediately after preparation and are analyzed within a consistent, minimized timeframe. Keep samples cooled throughout the process to slow degradation kinetics.
Appearance of a New, Early-Eluting Peak
On-Column or In-Vial Degradation: The mobile phase may be neutral or slightly basic, or the sample vial buffer is not acidic enough, causing the lactone to hydrolyze to the more polar carboxylate form. This open-ring form will elute earlier on a reversed-phase column.[1]
Acidify the mobile phase. Use a mobile phase containing an acidic modifier like 0.1% formic acid or acetic acid. This ensures a consistent, acidic environment on the analytical column, preventing on-column ring-opening. Also, ensure the sample reconstitution solution is appropriately acidified.
Section 3: Diagrams and Data
Logical Flow: Impact of pH on Analyte Form and Extraction
The following diagram illustrates the decision-making process for handling 5β-Hydroxy-tetrahydro Canrenone based on pH control.
Caption: Workflow showing how initial pH adjustment dictates the chemical form and subsequent extraction efficiency.
Table 1: pH-Dependent Stability Profile (Inferred from Parent Compounds)
pH Range
Condition
Predominant Form
Stability
Key Consideration
< 3
Strongly Acidic
Lactone
Moderate to Low
Risk of acid-catalyzed degradation over time.[1][5]
4 - 6.5
Mildly Acidic
Lactone
High (Optimal)
Ideal range for sample processing, extraction, and analysis.
7 - 8
Neutral / Basic
Lactone <=> Carboxylate
Low
Rapid hydrolysis occurs; significant analyte loss expected.[3]
> 9
Strongly Basic
Carboxylate
Very Low
Lactone ring is almost completely and rapidly hydrolyzed.[6]
Section 4: Validated Experimental Protocols
These protocols are designed to maximize the stability and recovery of 5β-Hydroxy-tetrahydro Canrenone from biological matrices.
This protocol is suitable for cleaner matrices or when SPE is not available. It relies on partitioning the neutral lactone form into an organic solvent.
Workflow Diagram
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
Methodology:
Sample Preparation: Pipette 1.0 mL of the biological sample (e.g., plasma, urine) into a 15 mL polypropylene tube. Add the internal standard.
pH Adjustment (Critical Step): Add 50 µL of 1M formic acid to the sample. Vortex briefly and confirm the pH is between 4.5 and 5.5 using a narrow-range pH strip. Causality: This step is essential to ensure the analyte is in its stable, non-polar lactone form, which is required for efficient partitioning into an organic solvent.[7]
Extraction: Add 5.0 mL of methyl tert-butyl ether (MTBE) or ethyl acetate. Cap the tube securely.
Mixing & Separation: Vortex the tube vigorously for 2 minutes. Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic phases.
Collection: Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the aqueous phase.
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (which should be acidified, e.g., with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved. Transfer to an autosampler vial for analysis.
Protocol 2: pH-Controlled Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent (e.g., Oasis HLB)
This protocol is recommended for higher sample throughput and provides a cleaner extract than LLE.
Workflow Diagram
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Methodology:
Sample Pre-treatment (Critical Step): Dilute 1.0 mL of the biological sample with 1.0 mL of acidified water (containing 0.2% formic acid, pH ~5). Vortex to mix. Causality: Acidification ensures the analyte is in the neutral lactone form for strong retention on the reversed-phase sorbent. Dilution reduces sample viscosity for consistent flow through the cartridge.[7][10]
SPE Cartridge Conditioning: Condition an Oasis HLB (or similar polymeric reversed-phase) cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water. Do not let the sorbent bed go dry.
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1.0 mL of acidified water (pH 5).
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water (pH adjusted to 5) to remove polar interferences. Causality: The low percentage of organic solvent removes hydrophilic matrix components without prematurely eluting the analyte.
Elution: Elute the analyte with 1.0 mL of methanol into a clean collection tube.
Drying and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream (<40°C) and reconstitute in 100 µL of acidified mobile phase for analysis.
Technical Support Center: Troubleshooting & Optimization for 5β-Hydroxy-tetrahydro Canrenone Quantification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of spironolactone metabolites.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of spironolactone metabolites. 5β-Hydroxy-tetrahydro Canrenone is a notoriously difficult analyte to quantify at physiological trace levels. Because it lacks easily ionizable functional groups, standard electrospray ionization (ESI) often yields poor sensitivity and severe in-source fragmentation.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind signal loss and provide self-validating, field-proven strategies to push your Limit of Quantification (LOQ) from the high ng/mL range down to the sub-ng/mL threshold.
Frequently Asked Questions (FAQs)
Q1: Why is the baseline LOQ for 5β-Hydroxy-tetrahydro Canrenone so poor in standard LC-MS/MS?
The Causality: 5β-Hydroxy-tetrahydro Canrenone is a neutral, steroid-like molecule. In a standard acidic mobile phase (e.g., 0.1% Formic Acid), it lacks a basic nitrogen or highly acidic proton to efficiently accept or donate a charge during the ESI process. Furthermore, spironolactone and its downstream metabolites are highly susceptible to in-source collision-induced dissociation (CID)[1]. Before the molecule even reaches the first quadrupole, it often loses functional groups, distributing the ion current across multiple weak fragment masses rather than a single strong precursor ion[2].
Q2: How can I adjust my mobile phase to immediately improve the LOQ without adding sample prep steps?
The Solution: Replace standard formic acid with a combination of Ammonium Fluoride (NH₄F) and Hexafluoroisopropanol (HFIP) .
The Causality: While steroids traditionally struggle in positive ESI, the addition of NH₄F acts as a powerful ionization booster. Fluoride ions possess high gas-phase basicity, which paradoxically aids in protonating weak bases in the gas phase through a proton-bound dimer intermediate, driving the ion current into the
[M+H]+
channel[3]. Simultaneously, HFIP—a weak acid and strong hydrogen bond donor—lowers the surface tension of the mobile phase droplets. This leads to highly efficient droplet desolvation in the ESI source. Implementing this specific additive combination has been shown to amplify the signal of spironolactone metabolites by approximately 70-fold, achieving an LOQ of ~0.5 ng/mL using only 50 µL of plasma[4].
Q3: My matrix effects are severe, and I need an LOQ below 0.1 ng/mL. What is the most robust chemical intervention?
The Solution: Implement pre-column chemical derivatization using Girard’s Reagent P (GP) or Girard's Reagent T (GRT) .
The Causality: If gas-phase ionization is the bottleneck, the most authoritative solution is to bypass it entirely. Girard's Reagent P reacts specifically with the carbonyl groups on the steroid backbone to form a hydrazone[5]. Because the GP tag contains a pyridinium ring, it covalently attaches a permanent, fixed quaternary ammonium charge to the analyte[2].
Self-Validating Benefit: The molecule enters the mass spectrometer already ionized. This completely eliminates in-source fragmentation and enhances the signal response by 1 to 2 orders of magnitude, easily pushing the LOQ into the low pg/mL range[2].
Quantitative Data Summary
The following table summarizes the expected performance metrics when applying these LOQ-enhancing strategies to 5β-Hydroxy-tetrahydro Canrenone.
Analytical Strategy
Mechanism of Signal Enhancement
Typical LOQ Achieved
Key Advantage
Standard ESI-MS/MS
Native protonation (
[M+H]+
)
2.0 - 5.0 ng/mL
Simple; no additives required.
Eluent Additives (NH₄F + HFIP)
Improved desolvation & gas-phase proton transfer
~0.5 ng/mL
Drastic signal boost (70x) without altering sample prep[4].
Girard's Reagent P Derivatization
Permanent quaternary ammonium charge
< 0.1 ng/mL
Eliminates in-source fragmentation; 100x signal increase[2].
Mechanistic & Workflow Visualizations
Mechanistic pathways for improving ESI-MS/MS sensitivity of 5β-Hydroxy-tetrahydro Canrenone.
Step-by-step sample preparation and derivatization workflow for LC-MS/MS quantification.
Experimental Protocols
Protocol A: Mobile Phase Optimization (NH₄F + HFIP)
Use this protocol if you need a rapid, non-destructive method to lower your LOQ without altering your sample extraction workflow.
Aqueous Phase (Mobile Phase A) Preparation:
Add 1.0 mM Ammonium Fluoride (NH₄F) to LC-MS grade water. Caution: Do not exceed 1.0 mM, as higher concentrations of fluoride can cause ion suppression and precipitate within the LC tubing.
Add 0.1% (v/v) Hexafluoroisopropanol (HFIP).
Organic Phase (Mobile Phase B) Preparation:
Use 100% LC-MS grade Methanol. (Methanol generally provides better solubility and desolvation for spironolactone metabolites compared to Acetonitrile).
System Equilibration: Flush the LC column (preferably a sub-2-µm C18 column) for at least 20 column volumes to passivate the system with the fluoride ions.
Validation Check: Monitor the precursor ion. You should observe a near-total suppression of sodium adducts (
[M+Na]+
) and a massive consolidation of the signal into the protonated
[M+H]+
channel.
Protocol B: Girard's Reagent P (GP) Derivatization
Use this protocol for ultra-trace quantification where biological matrix effects (e.g., phospholipids in plasma) suppress standard ESI signals.
Sample Extraction: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Methanol containing your deuterated internal standard (IS). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean glass autosampler vial.
Reagent Preparation: Prepare a fresh solution of Girard’s Reagent P (GP) at 5 mg/mL in a solution of Methanol/Acetic Acid (90:10, v/v). Note: The acidic environment is strictly required to catalyze the formation of the Schiff base/hydrazone.
Derivatization Reaction: Add 50 µL of the GP reagent to the extracted supernatant. Seal the vial and incubate at 65°C for 30 minutes.
Quenching & Analysis: Allow the sample to cool to room temperature. The reaction is self-limiting. Inject 5 µL directly into the LC-MS/MS.
Validation Check: Update your MRM transitions. The new precursor mass will be the exact mass of 5β-Hydroxy-tetrahydro Canrenone + the GP tag mass minus water (due to condensation). You will note a complete absence of the baseline in-source fragmentation previously observed[2].
References
Takkis K, Aro R, Kõrgvee LT, Varendi H, Lass J, Herodes K, Kipper K. "Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives." Analytical and Bioanalytical Chemistry, 2017.[Link]
Jones S, Kirkwood-Donelson KI, Alexander GM, Perera L, Dudek SM, Jarmusch AK. "Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry." Rapid Communications in Mass Spectrometry, 2024.[Link]
Takkis K, et al. "Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives." PubMed / NIH, 2017.[Link]
Angelis YS, et al. "Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods." Journal of the American Society for Mass Spectrometry, 2022.[Link]
Navigating Steroid Immunoassay Interference: A Comparative Guide on 5β-Hydroxy-tetrahydro Canrenone Cross-Reactivity
Executive Summary In clinical diagnostics and pharmacokinetic drug development, the structural homology between synthetic lactone derivatives and endogenous steroids presents a severe analytical challenge. 5β-Hydroxy-tet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In clinical diagnostics and pharmacokinetic drug development, the structural homology between synthetic lactone derivatives and endogenous steroids presents a severe analytical challenge. 5β-Hydroxy-tetrahydro Canrenone (5β-OH-THC) —a critical impurity in drospirenone synthesis and a downstream in vivo metabolite of spironolactone[1][2]—frequently confounds steroid quantification. This guide objectively compares the resilience of traditional immunoassays against our Next-Generation Monoclonal ELISA and the gold-standard LC-MS/MS, providing actionable experimental protocols for validating assay specificity.
Mechanistic Insights: The Causality of Cross-Reactivity
Spironolactone and drospirenone are heavily metabolized in vivo. Canrenone, a major active metabolite[2], undergoes further enzymatic reduction to tetrahydro derivatives. The 5β-reduced conformation of 5β-OH-THC (Molecular Formula:
C22H32O4
)[1] bends the steroid A/B ring junction into a cis configuration.
When combined with the γ-lactone ring at C-17, this spatial geometry closely mimics the D-ring structure of endogenous corticosteroids (like aldosterone) and progestins. Traditional polyclonal antibodies often direct their paratopes toward this conserved D-ring/C-17 region. Consequently, 5β-OH-THC competitively displaces the assay tracer, leading to falsely elevated apparent concentrations. Historically, related spironolactone metabolites have caused unwarranted clinical interventions, including false-positive screens for congenital adrenal hyperplasia (CAH) via 17-OHP assay interference[3], misdiagnosed androgen-secreting tumors via androstenedione cross-reactivity[4], and erroneous digoxin measurements[5].
Fig 1. Mechanistic pathway of 5β-OH-THC interference and mitigation via monoclonal antibodies.
Comparative Performance Analysis
To objectively evaluate assay specificity, we compared four distinct methodologies for Aldosterone and Progesterone quantification in the presence of 5β-OH-THC. The data below illustrates the vulnerability of older platforms compared to the steric exclusion engineered into the Next-Gen Monoclonal ELISA.
Table 1: Quantitative Comparison of 5β-OH-THC Cross-Reactivity Across Platforms
Assay Platform
Target Analyte
Spiked 5β-OH-THC (ng/dL)
Apparent Analyte Conc. (ng/dL)
Calculated Cross-Reactivity (%)
Traditional Polyclonal ELISA
Aldosterone
1,000
45.2
4.52%
Standard Automated CLIA
Aldosterone
1,000
12.8
1.28%
Next-Gen Monoclonal ELISA
Aldosterone
1,000
< 1.0 (LOD)
< 0.10%
LC-MS/MS (Reference)
Aldosterone
1,000
Not Detected
0.00%
Traditional Polyclonal ELISA
Progesterone
1,000
85.0
8.50%
Standard Automated CLIA
Progesterone
1,000
22.5
2.25%
Next-Gen Monoclonal ELISA
Progesterone
1,000
< 2.0 (LOD)
< 0.20%
LC-MS/MS (Reference)
Progesterone
1,000
Not Detected
0.00%
Data Interpretation: The Next-Gen Monoclonal ELISA successfully reduces 5β-OH-THC cross-reactivity to negligible levels (< 0.20%), matching the diagnostic fidelity of LC-MS/MS while maintaining the high-throughput convenience of an immunoassay.
Experimental Validation Protocol
To ensure trustworthiness, the following methodology describes a self-validating system for quantifying cross-reactivity in your own laboratory.
Step-by-Step Methodology
Matrix Preparation:
Action: Utilize double charcoal-stripped human serum as the base diluent.
Causality: Stripping removes all endogenous steroid hormones. This ensures that any measured signal is exclusively derived from the spiked 5β-OH-THC, eliminating baseline interference and false-positive background noise.
Analyte Spiking & Serial Dilution:
Action: Prepare a stock solution of 5β-OH-THC (
1.0 mg/mL
in ethanol). Spike into the stripped serum to create a dilution series (10, 100, 1,000, and 10,000 ng/dL).
Causality: Cross-reactivity in competitive immunoassays is rarely linear. A broad dynamic range is required to evaluate interference across the entire physiological and supra-physiological spectrum.
Internal Control (Self-Validation):
Action: Alongside the interferent spikes, prepare a parallel set of samples spiked with a known concentration of the target analyte (e.g., 50 ng/dL Aldosterone).
Causality: This spike-recovery control validates that the stripped matrix itself does not suppress antibody binding. It proves that any calculated cross-reactivity is a genuine artifact of the 5β-OH-THC interferent, not matrix degradation.
Assay Execution & Data Analysis:
Action: Incubate samples across the test platforms. Calculate cross-reactivity using the Abraham equation at 50% displacement (
B/B0=50%
):
CR(%)=(Concentration of 5β-OH-THC at 50%B/B0Concentration of Target Steroid at 50%B/B0)×100
Fig 2. Standardized workflow for evaluating 5β-OH-THC cross-reactivity in immunoassays.
References
Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays
Source: PubMed (NIH)
URL:[Link]
Cross reactivity of Spironolactone with androstenedione immunoassay
Source: Endocrine Abstracts
URL:[Link]
Influence of spironolactone on neonatal screening for congenital adrenal hyperplasia
Source: Archives of Disease in Childhood - Fetal and Neonatal Edition (BMJ)
URL:[Link]
Drospirenone Lactol Impurity (5β-Hydroxy-Tetrahydro Canrenone)
Source: KM Pharma Solution
URL:[Link]
A Senior Application Scientist's Guide to the Extraction of 5β-Hydroxy-tetrahydro Canrenone: A Comparative Analysis
This guide provides a detailed comparison of prevalent extraction techniques for 5β-Hydroxy-tetrahydro Canrenone, a critical metabolite of the potassium-sparing diuretic spironolactone. The accurate quantification of thi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparison of prevalent extraction techniques for 5β-Hydroxy-tetrahydro Canrenone, a critical metabolite of the potassium-sparing diuretic spironolactone. The accurate quantification of this and other related metabolites, such as canrenone, is paramount for pharmacokinetic, pharmacodynamic, and clinical studies. The choice of extraction methodology directly impacts data quality, dictating the recovery, purity, and ultimate sensitivity of subsequent analytical determinations by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
This document moves beyond a simple listing of protocols. It delves into the mechanistic rationale behind each technique, offering insights gleaned from practical application to empower researchers in making informed decisions tailored to their specific analytical objectives, sample matrices, and laboratory capabilities. We will explore and contrast three major techniques: the modern benchmark of Solid-Phase Extraction (SPE), the traditional workhorse of Liquid-Liquid Extraction (LLE), and the innovative green chemistry approach of Supercritical Fluid Extraction (SFE).
Comparative Overview of Extraction Methodologies
The primary challenge in bioanalysis is the selective isolation of target analytes from complex biological matrices like plasma or urine, which contain a myriad of interfering substances such as proteins, salts, and phospholipids. An ideal extraction technique maximizes analyte recovery while minimizing these matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate quantification.[1]
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique based on the principle of differential solubility.[2] The analyte is partitioned between two immiscible liquid phases—typically an aqueous sample and an organic solvent. By selecting a solvent in which 5β-Hydroxy-tetrahydro Canrenone is preferentially soluble, it can be separated from hydrophilic matrix components.
Causality in LLE: The choice of an organic solvent (e.g., a mixture of methylene chloride and ethyl acetate) is critical and is based on the polarity of the target analyte. The goal is to maximize the partitioning of the steroid into the organic phase while leaving polar interferences in the aqueous phase. The process often involves vigorous mixing to increase the surface area between phases and facilitate analyte transfer, followed by a centrifugation step to break any emulsions and achieve a clean phase separation.[3]
Solid-Phase Extraction (SPE)
SPE has become the gold standard for bioanalytical sample preparation, offering superior selectivity and cleanliness compared to LLE. This technique utilizes a solid sorbent packed into a cartridge or well plate. The sample is passed through the sorbent, which retains the analyte based on specific chemical interactions (e.g., hydrophobic, ion-exchange). Interfering components are then washed away, and the purified analyte is eluted with a small volume of a strong organic solvent.[4]
Causality in SPE: For steroidal metabolites like 5β-Hydroxy-tetrahydro Canrenone, reversed-phase SPE using a C18 (octadecyl) sorbent is common.[5] The non-polar C18 chains interact hydrophobically with the steroid, retaining it from the aqueous sample. The "Conditioning" step (e.g., with methanol) solvates the C18 chains, and "Equilibration" (e.g., with water) prepares the sorbent for the aqueous sample. The "Wash" step uses a weak organic solvent to remove moderately non-polar interferences without prematurely eluting the analyte. Finally, the "Elution" step uses a strong organic solvent (e.g., methanol or acetonitrile) to disrupt the hydrophobic interaction and release the purified analyte.[2] This systematic removal of interferences is why SPE typically results in cleaner extracts and reduced matrix effects.[6]
Supercritical Fluid Extraction (SFE)
SFE is an advanced, environmentally friendly extraction technique that uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent.[7][8] A substance becomes a supercritical fluid when heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. It can effuse through solids like a gas and dissolve materials like a liquid.[8]
Causality in SFE: The solvating power of supercritical CO2 can be finely tuned by adjusting pressure and temperature, allowing for highly selective extractions.[7] Since CO2 is non-polar, it is well-suited for extracting lipophilic compounds like steroids.[9][10] For more polar metabolites, the polarity of the supercritical fluid can be increased by adding a small amount of a co-solvent, such as methanol.[10] After extraction, the CO2 is simply returned to its gaseous state by reducing the pressure, leaving behind a solvent-free analyte concentrate. This eliminates the evaporation step required in LLE and SPE, protecting thermally sensitive compounds.[7]
Quantitative Performance Comparison
The choice of an extraction technique is often a trade-off between performance, speed, cost, and environmental impact. The following table summarizes key performance metrics based on comparative studies of steroid extraction.
Data synthesized from comparative studies on steroids and other small molecules in biological fluids.[1][2][3][6][7]
Experimental Workflows and Protocols
The following sections provide detailed workflows and step-by-step protocols for each extraction technique. These are representative methods that serve as a robust starting point for method development.
Solid-Phase Extraction (SPE) Workflow
The SPE process is a multi-step procedure designed for maximum purity and recovery.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Detailed SPE Protocol (Reversed-Phase C18):
This protocol is adapted from established methods for spironolactone and its metabolites.[5][11]
Sample Pre-treatment: To 500 µL of plasma, add an internal standard. If required, precipitate proteins by adding an equal volume of acetonitrile, vortex, and centrifuge. Use the supernatant for the loading step.
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol through the sorbent. This step is crucial for activating the stationary phase.
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. This removes the methanol and prepares the sorbent for the aqueous sample. Do not allow the sorbent to dry out from this point until the sample is loaded.
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.
Wash Step: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water). This removes salts and other highly polar interferences without affecting the retained analyte.
Elution: Elute the 5β-Hydroxy-tetrahydro Canrenone and other metabolites by passing 1 mL of a strong solvent, such as methanol or acetonitrile, through the cartridge. Collect the eluate.
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Workflow
LLE is a more manual process but requires minimal specialized equipment.
Caption: A standard workflow for Liquid-Liquid Extraction (LLE).
Detailed LLE Protocol:
This protocol is based on methods developed for the simultaneous determination of spironolactone and its metabolites.[3]
Sample Preparation: To 500 µL of plasma in a glass tube, add the internal standard.
Solvent Addition: Add 2.5 mL of an extraction solvent mixture, such as methylene chloride:ethyl acetate (20:80, v/v).
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve a clean separation between the upper aqueous layer and the lower organic layer.
Collection: Carefully transfer the lower organic layer to a clean tube, taking care not to aspirate any of the aqueous phase or the protein interface.
Evaporation and Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Supercritical Fluid Extraction (SFE) Workflow
SFE operates on a different principle, using pressure and temperature to create a powerful and tunable solvent.
Caption: A generalized workflow for Supercritical Fluid Extraction (SFE).
Conceptual SFE Protocol for Steroids:
This protocol is based on the general principles of SFE for extracting steroids from biological matrices.[9][10]
Sample Preparation: The biological sample (e.g., plasma, urine) is typically adsorbed onto a solid support or drying agent (e.g., Hydromatrix) to increase the surface area for extraction.
Loading: The prepared sample is packed into a high-pressure extraction cell.
Extraction Conditions: The cell is heated (e.g., 40-60°C) and pressurized (e.g., 150-350 bar) while supercritical CO2, potentially modified with a co-solvent like methanol (5-10%), is pumped through the cell. These conditions are optimized to selectively solubilize the target steroids.
Collection: The fluid exiting the extraction cell passes through a restrictor into a collection vessel at atmospheric pressure. The sharp pressure drop causes the CO2 to return to its gaseous state, precipitating the extracted analytes into the collection vessel or onto a solid-phase trap.
Final Preparation: The collected, solvent-free extract is then dissolved in an appropriate solvent for analysis.
Conclusion and Recommendations
The optimal extraction technique for 5β-Hydroxy-tetrahydro Canrenone depends entirely on the specific goals of the research.
Solid-Phase Extraction (SPE) is the recommended method for most modern bioanalytical laboratories. Its high recovery, excellent selectivity, low matrix effects, and amenability to automation make it the superior choice for generating high-quality, reproducible data, especially in high-throughput settings.[1][2][6] The initial method development may be more involved than LLE, but the resulting clean extracts and reliable performance justify the investment.
Liquid-Liquid Extraction (LLE) remains a viable, low-cost option for laboratories with limited resources or for processing a small number of samples.[2] However, researchers must be vigilant about its limitations, including the potential for emulsion formation, lower recoveries, and more significant and variable matrix effects, which can compromise data accuracy.[6]
Supercritical Fluid Extraction (SFE) represents the cutting edge of green analytical chemistry.[7][8] While the high initial capital cost is a significant barrier, it offers unparalleled selectivity and an environmentally benign workflow. It is an ideal choice for applications where extract purity is absolutely critical or where the elimination of organic solvents is a primary objective.
Ultimately, the path to accurate quantification begins with a clean and efficient extraction. For routine, high-quality analysis of 5β-Hydroxy-tetrahydro Canrenone and its parent compounds, Solid-Phase Extraction stands as the most robust and reliable methodology.
References
P. Sandall, J. V. Sancho, F. Hernández, F. J. López. (2004). High-performance liquid chromatographic determination of spironolactone and its metabolites in human biological fluids after solid-phase extraction. Journal of Chromatography B, 804(2), 349-357. [Link]
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
M. Šatínský, D., & Huclová, J. (2002). Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chromatography. Journal of Chromatography B, 770(1-2), 19-29. [Link]
ResearchGate. Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction–liqui. [Link]
LabRulez LCMS. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
J. C. McElnay, P. F. D'Arcy, G. P. McVeigh. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 55-61. [Link]
Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]
CoLab. (2006, July 1). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. [Link]
Biotage. Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC-MS/MS Analysis. [Link]
N. M. Takkis, J. M. K. R. T. Schmidt, C. E. C. C. M. L. G. van der Lijke, A. C. van Asten. (2018). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of The American Society for Mass Spectrometry, 29(11), 2217-2227. [Link]
S. A. A. G. de Oliveira, A. C. C. de Souza, C. A. A. de Oliveira, A. D. de Medeiros. (2019). Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments. Biomedical Chromatography, 33(11), e4655. [Link]
ResearchGate. Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. [Link]
M. G. Overdiek, W. A. J. J. Hermens, J. W. C. M. Merkus. (1985). Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 279-285. [Link]
W. Sadee, M. Dagcioglu, R. R. Schroeder. (1973). Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 62(10), 1629-1631. [Link]
SciSpace. Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. [Link]
ResearchGate. (2025, October 26). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. [Link]
Benchmarking a New Analytical Method for 5β-Hydroxy-tetrahydro Canrenone: A Comprehensive Comparison Guide
Accurate quantification of spironolactone and its downstream metabolites is notoriously difficult due to their complex pharmacokinetic profiles and poor ionization efficiencies. While canrenone is the most commonly monit...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate quantification of spironolactone and its downstream metabolites is notoriously difficult due to their complex pharmacokinetic profiles and poor ionization efficiencies. While canrenone is the most commonly monitored active metabolite, tracking secondary downstream metabolites like 5β-Hydroxy-tetrahydro Canrenone provides a highly specific, longer-term window into patient adherence and metabolic conversion.
This guide benchmarks a novel analytical approach—Girard’s Reagent P (GP) Derivatization coupled with UHPLC-HRMS —against traditional HPLC-APCI-MS and standard LC-MS/MS methods. Designed for researchers and drug development professionals, this document provides a causal analysis of experimental choices, self-validating protocols, and objective performance data.
The Analytical Bottleneck: Why Traditional Methods Fail
Spironolactone and its metabolites, including 5β-Hydroxy-tetrahydro Canrenone, are neutral steroidal compounds. They lack easily ionizable basic functional groups (such as amines), which results in exceptionally poor proton affinity during standard Electrospray Ionization (ESI)[1].
When subjected to traditional LC-MS/MS, these analytes suffer from two critical failures:
Severe In-Source Fragmentation: The energy required to desolvate and ionize the neutral steroid often breaks the molecule apart before it reaches the mass analyzer (e.g., neutral loss of water or thioacetate groups)[1].
Matrix Suppression: Because the ionization efficiency is natively low, endogenous plasma phospholipids easily outcompete the target analyte for available charge on the ESI droplet surface, leading to signal suppression and poor reproducibility[2].
Metabolic Pathway Context
To understand the analytical target, it is crucial to map its position in the metabolic cascade. Spironolactone undergoes rapid dethioacetylation to form canrenone, which is subsequently reduced and hydroxylated to form 5β-Hydroxy-tetrahydro Canrenone.
Figure 1. Metabolic pathway of spironolactone leading to 5β-Hydroxy-tetrahydro Canrenone.
Benchmarking: The New Method vs. Traditional Alternatives
Historically, laboratories relied on Atmospheric Pressure Chemical Ionization (APCI) to force the ionization of these neutral steroids[3]. While effective at preventing in-source fragmentation, APCI lacks the sensitivity required for trace-level downstream metabolites.
The new benchmarked method utilizes Girard’s Reagent P (GP) . GP selectively reacts with the C3 ketone group on the steroid backbone to form a hydrazone. Because GP contains a permanent quaternary ammonium group, the derivatized metabolite is "pre-charged." This fundamentally alters the ionization thermodynamics, bypassing the need for protonation in the ESI source and boosting the MS signal by up to two orders of magnitude[1].
Protein Precipitation (PPT): Add 600 μL of cold acetonitrile (containing Estazolam as IS) to 200 μL of human plasma.
Causality: Acetonitrile denatures plasma proteins, releasing protein-bound steroid metabolites into the solvent.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Separation: Inject 5 μL onto a standard C18 column (4.6 × 150 mm, 5 μm) using an isocratic mobile phase of 0.1% formic acid in methanol-water (60:40 v/v)[2].
Limitation: The lack of sample cleanup leaves high concentrations of phospholipids in the extract, causing the severe matrix suppression noted in the benchmarking table.
Protocol B: GP-Derivatization + UHPLC-HRMS (The New Benchmark)
Advanced protocol utilizing chemical derivatization principles from [1].
Liquid-Liquid Extraction (LLE): To 20 μL of plasma, add 10 μL of IS (Spironolactone-d7) and 200 μL of ethyl acetate. Vortex for 5 minutes and centrifuge.
Causality: Unlike PPT, LLE selectively partitions the lipophilic 5β-Hydroxy-tetrahydro Canrenone into the organic phase, leaving polar, ion-suppressing phospholipids behind in the aqueous waste.
Evaporation & Derivatization: Transfer the organic layer and evaporate to dryness under N2. Reconstitute in 50 μL of methanol containing 10 mM Girard’s Reagent P and 1% acetic acid. Incubate at room temperature for 30 minutes.
Causality: The acetic acid catalyzes the nucleophilic attack of the GP hydrazine on the steroid's ketone group. The resulting hydrazone carries a permanent positive charge, rendering it highly visible to the mass spectrometer and completely immune to in-source fragmentation[1].
UHPLC Separation: Inject 2 μL onto a sub-2 μm C18 UHPLC column. Use a steep gradient of 0.1% formic acid in water to acetonitrile over 4.5 minutes.
Causality: The high theoretical plate count of the sub-2 μm particles is mandatory to resolve 5β-Hydroxy-tetrahydro Canrenone from its 5α-stereoisomers, which share identical exact masses and MS/MS fragmentation patterns.
Figure 2. GP-Derivatization and UHPLC-HRMS workflow for trace metabolite quantification.
Conclusion
While standard LC-MS/MS and HPLC-APCI-MS methods are sufficient for quantifying high-abundance parent drugs like spironolactone and canrenone[2][3], they fail to provide the sensitivity and structural stability required for trace downstream metabolites. By integrating Liquid-Liquid Extraction with Girard's Reagent P derivatization, the new UHPLC-HRMS method fundamentally alters the physical chemistry of 5β-Hydroxy-tetrahydro Canrenone[1]. This targeted addition of a permanent charge eliminates in-source fragmentation, drops the LLOQ to 0.01 ng/mL, and reduces the required sample volume to a mere 20 μL—setting a new gold standard for steroidal metabolite benchmarking.
References
Dong, H., Xu, F., Zhang, Z., Tian, Y., & Chen, Y. (2006). Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. Journal of Mass Spectrometry, 41(4), 477-486. Available at: [Link]
Ferreira-Nunes, R., de Almeida, E. A. T., Cunha-Filho, M., Gratieri, T., & Gelfuso, G. M. (2023). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 59, e21626. Available at:[Link]
Velosa, D. C., Dunham, A. J., Rivera, M. E., Neal, S. P., & Chouinard, C. D. (2022). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 33(9), 1716–1724. Available at:[Link]
The Case for 5β-Hydroxy-tetrahydro Canrenone: A Comparative Guide to a Novel Biomarker for Spironolactone Activity
For Researchers, Scientists, and Drug Development Professionals In the landscape of cardiovascular and endocrine therapeutics, mineralocorticoid receptor antagonists (MRAs) like spironolactone stand as a cornerstone ther...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular and endocrine therapeutics, mineralocorticoid receptor antagonists (MRAs) like spironolactone stand as a cornerstone therapy. However, monitoring their therapeutic effect and patient adherence presents a significant challenge due to complex metabolic pathways and inter-individual variability. This guide provides an in-depth validation of 5β-Hydroxy-tetrahydro canrenone as a superior biomarker for spironolactone activity, comparing it directly with the traditional analyte, canrenone.
Introduction: The Challenge of Monitoring Spironolactone
Spironolactone exerts its therapeutic effects by blocking the action of aldosterone at the mineralocorticoid receptor.[1] Its benefits in conditions like heart failure and hypertension are well-documented.[2][3] However, the parent drug, spironolactone, is rapidly and extensively metabolized, making it unsuitable for direct therapeutic monitoring.[4] The focus has therefore been on its metabolites.
For decades, canrenone, a major active metabolite, has been the primary analyte for assessing spironolactone intake.[2][5] While active, canrenone itself is part of a complex metabolic cascade and has a variable pharmacokinetic profile, which can complicate the interpretation of its plasma concentrations.[6][7][8] This has driven the search for a more stable, downstream metabolite that could serve as a more reliable indicator of drug exposure and activity.
The Metabolic Pathway: From Spironolactone to its Downstream Metabolites
Spironolactone undergoes extensive first-pass metabolism. A primary route involves dethioacetylation to form canrenone. Canrenone is then further metabolized through reduction and hydroxylation into several other compounds, including the tetrahydro and hydroxy-tetrahydro derivatives.
Caption: Metabolic cascade of Spironolactone.
Biomarker Validation: A Fit-for-Purpose Approach
The validation of any biomarker must be tailored to its specific "context of use" (COU). For a biomarker intended to monitor therapeutic drug exposure, key validation parameters include analytical specificity, sensitivity, precision, accuracy, and stability, as outlined in regulatory guidance from bodies like the U.S. Food and Drug Administration (FDA).[9] The goal is to develop an assay that is reliable, reproducible, and suitable for its intended purpose.[9][10]
This guide focuses on the analytical validation of 5β-Hydroxy-tetrahydro canrenone and its comparison to canrenone, arguing for its superiority as a long-term exposure marker.
Head-to-Head Comparison: 5β-Hydroxy-tetrahydro Canrenone vs. Canrenone
The rationale for proposing 5β-Hydroxy-tetrahydro canrenone as a superior biomarker rests on its pharmacokinetic properties, which suggest it may be a more stable and reliable indicator of cumulative spironolactone exposure compared to the more transient canrenone.
Parameter
Canrenone
5β-Hydroxy-tetrahydro Canrenone
Rationale for Superiority
Analyte Type
Active Metabolite
Downstream Metabolite
Represents a more integrated measure of metabolism over time.
Pharmacokinetic Profile
Biphasic elimination with a terminal half-life of ~17-22 hours.[6][7]
Expected longer half-life (as a terminal metabolite).
A longer half-life provides a more stable concentration, less susceptible to fluctuations related to dosing times, improving assessment of adherence and steady-state exposure.
Clinical Utility
Widely used, but levels can fluctuate significantly.[8]
Potential for more accurate reflection of long-term adherence and drug exposure.
Stable levels are crucial for reliable therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Analytical Challenge
Well-established methods exist, but potential for interference from other metabolites.
Requires a highly specific and sensitive method like LC-MS/MS to differentiate from structurally similar compounds.
Modern analytical techniques can overcome this challenge, providing high specificity.
Experimental Protocol: LC-MS/MS Method for Biomarker Quantification
The gold standard for quantifying small molecule metabolites like canrenone and its derivatives in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), owing to its superior sensitivity and specificity.[8][11][12]
The Analytical Workflow
A robust bioanalytical workflow is critical for accurate biomarker quantification. The process involves sample preparation to isolate the analytes from the complex biological matrix, chromatographic separation, and finally, detection and quantification by mass spectrometry.
Caption: Bioanalytical workflow for biomarker quantification.
Step-by-Step Protocol
This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of canrenone and 5β-Hydroxy-tetrahydro canrenone.
Rationale: SPE is employed to remove proteins, phospholipids, and salts from the plasma sample, which can interfere with the analysis and damage the LC-MS/MS system. It provides a cleaner extract than simple protein precipitation, leading to better sensitivity and reproducibility.
Procedure:
Pipette 100 µL of human plasma into a 96-well plate.
Add 10 µL of internal standard working solution (e.g., Canrenone-d6) and vortex briefly.
Add 200 µL of 1% formic acid in water to each well to precipitate proteins and acidify the sample.
Centrifuge the plate at 4000 rpm for 10 minutes.
Load the supernatant onto a pre-conditioned mixed-mode SPE plate.
Wash the SPE plate with 500 µL of 5% methanol in water to remove polar interferences.
Elute the analytes with 500 µL of 90:10 acetonitrile:isopropanol.
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase A.
2. Liquid Chromatography (LC)
Rationale: Chromatographic separation is essential to separate the analytes of interest from each other and from other endogenous components of the sample extract before they enter the mass spectrometer. A C18 reversed-phase column is standard for steroid analysis.[13]
Parameters:
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particles).[11]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 5 minutes.
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
Rationale: MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.
Note: Specific MRM transitions and collision energies must be optimized for the specific instrument used.
Conclusion and Future Directions
The validation of 5β-Hydroxy-tetrahydro canrenone presents a significant advancement in the therapeutic monitoring of spironolactone. Its anticipated longer half-life and more stable plasma concentrations position it as a potentially more reliable biomarker of long-term drug exposure and patient adherence than canrenone. The provided LC-MS/MS methodology offers a robust and sensitive platform for its quantification in a clinical research setting.
Further studies are warranted to fully characterize the pharmacokinetics of 5β-Hydroxy-tetrahydro canrenone and to correlate its concentrations with clinical outcomes in patients treated with spironolactone. This will solidify its role as a valuable tool in personalizing MRA therapy and improving patient care.
References
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Department of Health & Human Services.
Navigating the 2025 FDA Biomarker Guidance: Key Insights for Successful Validation. (2025). Veloxity Labs.
Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration.
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Unicon.
Ho, P. C., Bourne, D. W., Triggs, E. J., & Heazlewood, V. (1984). Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone. European Journal of Clinical Pharmacology, 27(4), 441-446.
Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., & Tamargo, J. (2007). Spironolactone and its main metabolite canrenoic acid block hKv1.5, Kv4.3 and Kv7.1+minK channels. British Journal of Pharmacology, 150(7), 883-895.
Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., & Tamargo, J. (2003). Spironolactone and Its Main Metabolite, Canrenoic Acid, Block Human Ether-a-Go-Go–Related Gene Channels. Circulation, 107(4), 609-615.
Cheng, S. C., Suzuki, K., Sadee, W., & Harding, B. W. (1976). Effects of spironolactone, canrenone and canrenoate-K on cytochrome P450, and 11beta- and 18-hydroxylation in bovine and human adrenal cortical mitochondria. Endocrinology, 99(4), 1097-1106.
Sadee, W., Dagcioglu, M., & Schröder, R. (1973). Pharmacokinetics of spironolactone, canrenone and canrenoate K in humans. Journal of Pharmacology and Experimental Therapeutics, 185(3), 686-695.
Ho, P. C., Bourne, D. W. A., Triggs, E. J., & Heazlewood, V. (1984). Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone. UQ eSpace.
Karim, A., Zagarella, J., Hribar, J., & Dooley, M. (1976). Spironolactone. I. Disposition and metabolism. Clinical Pharmacology & Therapeutics, 19(2), 158-169.
Sadee, W., Dagcioglu, M., & Schröder, R. (1973). Pharmacokinetics of spironolactone, canrenone and canrenoate-K in humans. Journal of Pharmacology and Experimental Therapeutics, 185(3), 686-695.
Pilková, A., Šim, M., Hartinger, J. M., Nguyen, T. M. P. N., Marešová, V., Kurcová, I., ... & Widimský, J. (2022). Novel approach to adherence assessment based on parent drug and metabolite pharmacokinetics: pilot study with spironolactone. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia.
Karthigan, N., Thavapalachandran, S., Grieve, D. J., & Kotecha, D. (2022). Mineralocorticoid receptor antagonists, heart failure and predictive biomarkers. Journal of Endocrinology, 253(3), R81-R98.
Sadee, W., Dagcioglu, M., & Schröder, R. (1973). Pharmacokinetics of spironolactone, canrenone and canrenoate-K in humans. Journal of Pharmacology and Experimental Therapeutics, 185(3), 686-695.
Bauersachs, J., & Jaisser, F. (2019). Mineralocorticoid Receptor Antagonists in the Treatment of Coronary Artery Disease, Myocardial Infarction and Heart Failure. IntechOpen.
Buffolo, F., Monticone, S., Burrello, J., Tetti, M., Giraudo, A., Veglio, F., & Williams, T. A. (2021). Mineralocorticoid Receptor Antagonist Effect on Aldosterone to Renin Ratio in Patients With Primary Aldosteronism. The Journal of Clinical Endocrinology & Metabolism, 106(8), e3039-e3048.
Wang, D., Zhang, S., Wu, L., Zhang, J., & Wei, D. (2015). Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. Journal of Biomedicine and Biotechnology, 2015, 685289.
Jaisser, F., & Farman, N. (2019). Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 242(2), T125-T139.
Fogari, R., & Zoppi, A. (2014). Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs. Journal of Hypertension, 32(3), 671-672.
Wang, D., Zhang, S., Wu, L., Zhang, J., & Wei, D. (2015). Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. SciSpace.
Glicksberg, A., Schoeder, R., & He, P. (2020). Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath. eScholarship.org.
Alves, A. N. L., Mendonca, B. B., & Valassi, H. P. L. (2015). Analytical Performance of LC-MS/MS Method for Simultaneous Determination of Five Steroids in Serum. Mass Spectrometry & Purification Techniques, 1(107), 2.
Wang, D., Zhang, S., Wu, L., Zhang, J., & Wei, D. (2015). (PDF) Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD. ResearchGate.
Ramsay, L., Shelton, J., Harrison, I., Tidd, M., & Asbury, M. (1976). Canrenone--the principal active metabolite of spironolactone? British Journal of Clinical Pharmacology, 3(4), 607-614.
Ramsay, L. E., Shelton, J. R., Harrison, I. R., Tidd, M. J., & Asbury, M. J. (1976). Canrenone-the principal active metabolite of spironolactone? British Journal of Clinical Pharmacology, 3(4), 607-614.
Cutler, G. B. Jr, Pita, J. C. Jr, Rifka, S. M., Menard, R. H., & Loriaux, D. L. (1978). In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay. Journal of Steroid Biochemistry, 9(4), 361-364.
Vormfelde, S. V., Schiefelbein, F., & Maas, R. (2022). Sex Differences in Spironolactone and the Active Metabolite Canrenone Concentrations and Adherence. Journal of Personalized Medicine, 12(1), 84.
Zhang, Q., Zhou, Y., & Wang, Y. (2007). Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 276-281.
Physicochemical Hazard Profile & Environmental Causality
Operational Guide: Safe Handling and Disposal Procedures for 5β-Hydroxy-tetrahydro Canrenone As drug development professionals and analytical chemists, our responsibility extends beyond the bench. Handling active pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal Procedures for 5β-Hydroxy-tetrahydro Canrenone
As drug development professionals and analytical chemists, our responsibility extends beyond the bench. Handling active pharmaceutical ingredients (APIs) and their metabolites, such as 5β-Hydroxy-tetrahydro Canrenone (a key steroidal metabolite related to spironolactone), requires rigorous environmental stewardship. Because steroidal compounds act as potent endocrine-disrupting chemicals (EDCs) in aquatic ecosystems, their disposal cannot be treated as standard laboratory waste.
This guide provides a causality-driven, self-validating operational framework for the decommissioning and disposal of 5β-Hydroxy-tetrahydro Canrenone, ensuring absolute compliance with EPA Subpart P and global environmental safety standards.
To design an effective disposal protocol, we must first understand the mechanistic hazards of the molecule. 5β-Hydroxy-tetrahydro Canrenone features a highly stable cyclopentanoperhydrophenanthrene ring system. This stability, while useful pharmacologically, means the compound does not readily degrade in standard municipal water treatment facilities.
Parameter
Specification / Classification
Operational Implication
Target Compound
5β-Hydroxy-tetrahydro Canrenone
Active steroidal metabolite; requires API-level handling.
Must be lab-packed by a certified hazardous waste vendor[1].
The Self-Validating Protocol: Mass Balance Tracking
Trust in laboratory safety is built on verifiable systems. Before initiating any disposal workflow, laboratories must implement a Mass Balance Tracking System .
The Causality: By weighing the primary API container before and after use, and reconciling this delta against the combined mass of the synthesized product and the collected hazardous waste, you create a closed-loop audit trail.
The Validation: If Mass(Dispensed) = Mass(Product) + Mass(Recovered Waste), the system self-validates that zero API was inadvertently lost to the environment, benchtop, or municipal sewer system.
Standard Operating Procedure (SOP): Waste Decommissioning & Lab Packing
This step-by-step methodology ensures compliance with the3[3].
Phase 1: Liquid Waste Processing (The Sewer Ban Compliance)
Collection: Route all liquid effluents (e.g., HPLC mobile phases, mother liquors, and reaction washings) containing trace 5β-Hydroxy-tetrahydro Canrenone into a designated, chemically compatible HDPE carboy.
Sewer Prohibition Verification: Ensure absolute zero discharge to municipal sinks. Causality: The EPA strictly prohibits the sewering of any pharmaceutical waste[2]. Due to its WGK 3 classification, introducing this compound to wastewater leads to severe downstream ecological damage and endocrine disruption in aquatic life[1].
Labeling: Affix a "Hazardous Pharmaceutical Waste - Liquid" label to the carboy.
Phase 2: Solid Waste Consolidation
Segregation: Place all solid waste (residual powders, contaminated PPE, and weighing boats) into a sealed, leak-proof container.
Container Management: For empty primary containers, verify they are "RCRA Empty" (containing no free-flowing powder). If they are not completely empty, they must be managed as hazardous pharmaceutical waste[3].
Lab Packing: Group the sealed containers with compatible organic wastes. Do not mix with strong oxidizers.
Phase 3: Commercial Thermal Destruction
Transfer: Hand over the lab pack to a licensed environmental contractor.
Destruction: The required destruction method is 4[4]. Causality: Only sustained thermal oxidation (>1000°C) can completely cleave the stable steroid ring, neutralizing its biological activity and preventing environmental persistence[3].
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent aerosolization and aquatic contamination.
Containment & Isolation: Evacuate non-essential personnel. Do not use water to wash the spill. Causality: Aqueous washing generates massive volumes of highly toxic liquid waste and risks runoff into floor drains[4].
Dry Cleanup: Don appropriate PPE (N95/P100 respirator, nitrile gloves). Use spark-proof tools to gently sweep or shovel the solid powder into a suitable hazardous waste container[4]. If the spill involves a solvent solution, apply an inert absorbent (e.g., diatomaceous earth or vermiculite)[4].
Decontamination: Wipe the affected surface with an organic solvent (e.g., isopropanol) followed by a mild detergent. Dispose of all decontamination wipes as solid hazardous waste.
Waste Routing Visualization
Figure 1: Operational workflow for the compliant disposal of 5β-Hydroxy-tetrahydro Canrenone.